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  • Product: 1,1,2-Trimethylcycloundecane
  • CAS: 62376-15-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,1,2-Trimethylcycloundecane: Structure, Properties, and Avenues for Research

Abstract This technical guide provides a comprehensive overview of 1,1,2-trimethylcycloundecane, a saturated macrocyclic hydrocarbon. Despite its notation in chemical databases and its reported presence in natural produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 1,1,2-trimethylcycloundecane, a saturated macrocyclic hydrocarbon. Despite its notation in chemical databases and its reported presence in natural products, a thorough review of the scientific literature reveals a notable scarcity of detailed experimental data for this compound. This document synthesizes the available information, addresses the current knowledge gaps, and offers a scientifically grounded perspective for researchers, scientists, and drug development professionals interested in this molecule. We will delve into its chemical structure, present its computed physical properties, and discuss its identification in natural sources. Furthermore, this guide will provide insights into general synthetic strategies for related macrocyclic alkanes and propose a standardized workflow for its isolation and characterization from natural matrices.

Introduction

1,1,2-Trimethylcycloundecane (CAS No. 62376-15-2) is a C14 hydrocarbon featuring a cycloundecane ring substituted with three methyl groups.[1][2] Its large, flexible ring structure and alkyl substitutions place it within the broad class of macrocyclic compounds, a group known for diverse and significant biological activities. While the parent cycloundecane is a simple cycloalkane, the addition of methyl groups, particularly the gem-dimethyl arrangement, can significantly influence its conformational flexibility and, consequently, its physical and chemical properties.

The reported presence of 1,1,2-trimethylcycloundecane in edible plants such as Capsicum annuum (bell peppers) and Oryza sativa (rice) suggests its potential role as a volatile organic compound (VOC) contributing to their aroma profiles.[2] However, the lack of dedicated studies on this specific molecule means its sensory properties and biological significance remain largely unexplored. This guide aims to consolidate the existing, albeit limited, data and provide a framework for future research.

Chemical Structure and Identification

The molecular structure of 1,1,2-trimethylcycloundecane is defined by an eleven-membered carbon ring with two methyl groups attached to the C1 position and one methyl group at the C2 position.

Key Identifiers:

IdentifierValueSource
IUPAC Name 1,1,2-trimethylcycloundecane[2]
CAS Number 62376-15-2[1][2]
Molecular Formula C₁₄H₂₈[1][2]
Molecular Weight 196.37 g/mol [2]
InChI InChI=1S/C14H28/c1-13-11-9-7-5-4-6-8-10-12-14(13,2)3/h13H,4-12H2,1-3H3[2]
InChIKey HMFAVPQMBDCNQH-UHFFFAOYSA-N[2]
SMILES CC1CCCCCCCCCC1(C)C[2]

Physical Properties: A Computational Perspective

Due to a lack of experimentally determined physical properties in the peer-reviewed literature, the following data is based on computational predictions from established chemical databases. These values should be considered as estimates and require experimental verification.

PropertyPredicted ValueSource
XLogP3 6.9[2]
Complexity 146[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 1[2]

Spectroscopic Characterization: Addressing the Data Gap

A critical challenge in the study of 1,1,2-trimethylcycloundecane is the absence of published experimental spectroscopic data (NMR, IR). While mass spectrometry data is available through databases, it is often part of large datasets from GC-MS analysis of natural product extracts and lacks detailed interpretation for this specific compound.

Mass Spectrometry

PubChem lists mass spectrometry data for 1,1,2-trimethylcycloundecane, likely obtained from GC-MS analysis.[2] The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of cycloalkanes is typically characterized by a series of cluster peaks corresponding to the loss of successive C₂H₄ units. The presence of methyl substitutions would lead to characteristic fragmentation patterns that could aid in its identification.

Predicted ¹H NMR Spectrum

In the absence of experimental data, a predicted ¹H NMR spectrum can provide a theoretical framework for its structural confirmation. The following is a predicted spectrum, and the actual chemical shifts and multiplicities may vary.

G cluster_spectrum Predicted ¹H NMR Spectrum of 1,1,2-Trimethylcycloundecane cluster_structure Structural Assignments ppm_axis <         |         |         |         |         |         |         |         |         |         > 2.0       1.8       1.6       1.4       1.2       1.0       0.8       0.6       0.4       0.2 ppm CH3_gem_a Singlet (6H) ~0.85 ppm CH3_vic_b Doublet (3H) ~0.90 ppm CH_c Multiplet (1H) ~1.5 ppm CH2_ring_d Multiplet (18H) ~1.2-1.4 ppm structure label_a a label_b b label_c c label_d d (ring CH2)

Caption: Predicted ¹H NMR spectrum and structural assignments for 1,1,2-trimethylcycloundecane.

Rationale for Predicted Chemical Shifts:

  • Gem-dimethyl protons (a): These protons are expected to appear as a singlet around 0.85 ppm, typical for methyl groups on a quaternary carbon in a cycloalkane.

  • Vicinal methyl protons (b): This methyl group, being on a tertiary carbon, would likely appear as a doublet around 0.90 ppm due to coupling with the adjacent methine proton.

  • Methine proton (c): The single proton at the C2 position would be a multiplet due to coupling with the adjacent methyl group and the methylene protons of the ring. Its chemical shift is predicted to be further downfield, around 1.5 ppm.

  • Ring methylene protons (d): The numerous methylene protons of the cycloundecane ring would form a complex, broad multiplet in the region of 1.2-1.4 ppm.

Occurrence in Natural Products and Analytical Workflow

The identification of 1,1,2-trimethylcycloundecane in Capsicum annuum and Oryza sativa was likely achieved through headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[2] This is a standard and powerful technique for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Proposed Analytical Workflow for Isolation and Identification

For researchers aiming to isolate and definitively characterize 1,1,2-trimethylcycloundecane from a natural source, the following workflow is proposed:

G cluster_workflow Analytical Workflow for 1,1,2-Trimethylcycloundecane start Sample Preparation (e.g., homogenization of plant material) hs_spme Headspace Solid-Phase Microextraction (HS-SPME) start->hs_spme Volatiles Extraction gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) hs_spme->gc_ms Separation and Detection data_analysis Data Analysis (Library Matching, Retention Index Comparison) gc_ms->data_analysis Tentative Identification preparative_gc Preparative Gas Chromatography data_analysis->preparative_gc Isolation of Target Compound nmr_ir NMR and IR Spectroscopy preparative_gc->nmr_ir Spectroscopic Analysis structure_elucidation Definitive Structure Elucidation nmr_ir->structure_elucidation

Caption: A generalized workflow for the isolation and definitive identification of 1,1,2-trimethylcycloundecane from natural sources.

Causality Behind Experimental Choices:

  • HS-SPME: This technique is chosen for its solvent-free nature, which is ideal for extracting volatile and semi-volatile compounds without introducing interfering solvent peaks. The choice of fiber coating (e.g., DVB/CAR/PDMS) is crucial and should be optimized for the target analyte's polarity and volatility.

  • GC-MS: Gas chromatography provides the necessary separation of the complex mixture of volatile compounds based on their boiling points and interactions with the stationary phase. Mass spectrometry offers sensitive detection and provides fragmentation patterns that can be compared against spectral libraries for tentative identification.

  • Preparative GC: For definitive structural elucidation, the compound of interest must be isolated in a pure form. Preparative GC is the method of choice for separating volatile compounds on a larger scale than analytical GC.

  • NMR and IR Spectroscopy: Once isolated, NMR (¹H and ¹³C) and IR spectroscopy are essential for unambiguous structure determination.

Synthetic Approaches to Substituted Macrocyclic Alkanes

While no specific synthesis for 1,1,2-trimethylcycloundecane has been reported, general methods for the synthesis of macrocyclic alkanes can be adapted. These methods often involve the construction of a large ring with functional groups that can be removed in the final steps.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of large rings. A potential synthetic route to a precursor of 1,1,2-trimethylcycloundecane could involve an acyclic diene that, upon cyclization, forms the eleven-membered ring. Subsequent hydrogenation would yield the saturated cycloalkane.

Acyloin Condensation

The acyloin condensation of long-chain dicarboxylic esters can produce large cyclic α-hydroxy ketones, which can then be reduced to the corresponding cycloalkanes.

Ziegler-Natta Catalysis

Intramolecular cyclization of α,ω-dienes using Ziegler-Natta catalysts can also be employed for the synthesis of macrocyclic alkanes.

The introduction of the trimethyl substitution pattern would likely be achieved through the synthesis of a suitably substituted acyclic precursor.

Potential Applications and Future Research Directions

Given the limited information, the potential applications of 1,1,2-trimethylcycloundecane are purely speculative but can be inferred from the properties of other macrocyclic compounds.

  • Flavor and Fragrance: As a volatile organic compound found in food, it may have applications in the flavor and fragrance industry. Sensory analysis of the pure compound is required to determine its odor profile.

  • Drug Discovery: The large, flexible, and lipophilic nature of the cycloundecane ring could serve as a scaffold for the development of new therapeutic agents. Many macrocyclic natural products exhibit potent biological activities.

  • Chemical Ecology: Its presence in plants suggests a potential role in plant-insect or plant-pathogen interactions.

Future research should focus on:

  • Total Synthesis: A robust synthetic route would provide access to sufficient quantities of the pure compound for detailed study.

  • Experimental Characterization: Thorough experimental determination of its physical and spectroscopic properties is crucial.

  • Biological Screening: The synthesized compound should be screened for a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.

  • Sensory Evaluation: Its organoleptic properties should be evaluated to understand its contribution to the aroma of the plants in which it is found.

Conclusion

1,1,2-Trimethylcycloundecane represents a molecule at the frontier of our current chemical knowledge. While its basic structural identity is established, it remains a compound with a significant lack of experimental characterization. Its discovery in natural products provides a compelling reason for further investigation. This guide has summarized the available information and provided a roadmap for future research, from its isolation and definitive characterization to its potential synthesis and biological evaluation. The exploration of such understudied molecules is essential for advancing our understanding of chemical diversity and for the discovery of new compounds with valuable applications.

References

  • Gas Chromatography, Mass Spectrometry, and Sniffing Port Analyses of Volatile Compounds of Fresh Bell Peppers (Capsicum annuum) at Different Ripening Stages. ACS Publications. Available at: [Link]

  • ChemBK. Cycloundecane, 1,1,2-trimethyl-. Available at: [Link]

  • PubChem. 1,1,2-Trimethylcycloundecane. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization and Conformational Dynamics of 1,1,2-Trimethylcycloundecane

An In-Depth Technical Guide for Structural Elucidation Executive Summary The elucidation of medium-to-large macrocyclic compounds presents unique analytical challenges due to their inherent conformational flexibility and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Elucidation

Executive Summary

The elucidation of medium-to-large macrocyclic compounds presents unique analytical challenges due to their inherent conformational flexibility and complex transannular interactions. 1,1,2-Trimethylcycloundecane (CAS: 62376-15-2; Formula: C₁₄H₂₈), a saturated 11-membered ring system, is an important structural motif identified in natural matrices such as Capsicum annuum and Oryza sativa[1]. For drug development professionals and synthetic chemists, understanding the spectroscopic signature of this macrocycle is critical for designing conformationally restricted analogs.

This whitepaper provides a comprehensive, self-validating analytical framework for the spectroscopic characterization (NMR, GC-MS, and FT-IR) of 1,1,2-trimethylcycloundecane, detailing the causality behind protocol selection and the structural logic driving data interpretation.

Structural Dynamics & Conformational Landscape

Unlike rigid small rings (e.g., cyclohexane), 11-membered rings like cycloundecane exhibit rapid pseudorotation at room temperature, navigating a complex energy landscape. Computational and dynamic NMR studies have established that cycloundecane derivatives predominantly exist as a mixture of the [12323] and [335] conformations at low temperatures (e.g., −183 °C)[2][3].

In 1,1,2-trimethylcycloundecane, the presence of a gem-dimethyl group at C1 and a methyl group at the adjacent C2 stereocenter introduces significant steric bulk. This substitution pattern restricts certain pseudorotation pathways to minimize transannular steric clashes. Consequently, while the ring protons (C3–C11) appear as a complex, time-averaged envelope at 298 K, the gem-dimethyl groups remain magnetically non-equivalent (diastereotopic) due to the adjacent chiral center at C2, providing a critical diagnostic handle in Nuclear Magnetic Resonance (NMR) spectroscopy[4][5].

Analytical Workflows and Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every analytical run includes internal calibration checks to prevent artifactual data interpretation.

High-Resolution NMR Spectroscopy Protocol

Rationale: 1D and 2D NMR are required to deconvolute the overlapping methylene signals typical of macrocycles. NOESY is specifically employed to map transannular distances (< 5 Å), which define the dominant solution-state conformer[6].

  • Sample Preparation: Dissolve 15 mg of high-purity (>98%) 1,1,2-trimethylcycloundecane in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • System Suitability: Tune and match the 600 MHz cryoprobe. Perform 3D shimming to achieve a TMS linewidth of < 0.6 Hz, ensuring adequate resolution for the crowded aliphatic region.

  • 1D Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, 4-second relaxation delay (to ensure full relaxation of quaternary carbons), and 64 scans at 298 K.

    • ¹³C{¹H} NMR: Acquire using broadband proton decoupling (WALTZ-16), 2-second relaxation delay, and 1024 scans[7].

  • 2D Acquisition (COSY, HSQC, NOESY):

    • Run ¹H-¹H NOESY with a mixing time of 500 ms. Causality: A 500 ms mixing time is optimal for small-to-medium molecules (MW ~196) in the extreme narrowing limit to allow NOE buildup without spin diffusion artifacts.

GC-MS (Electron Ionization) Protocol

Rationale: Gas Chromatography separates any volatile impurities, while 70 eV Electron Ionization (EI) provides highly reproducible, hard-ionization fragmentation patterns that can be cross-referenced against standard libraries[8].

  • Calibration: Tune the quadrupole mass spectrometer using Perfluorotributylamine (PFTBA) to ensure accurate mass assignment and relative abundance ratios across the m/z 50–650 range.

  • Injection: Inject 1 µL of a 100 ppm solution (in hexane) into a split/splitless injector at 250 °C (Split ratio 1:50).

  • Chromatography: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Temperature program: 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Detection: Scan range m/z 35–300. Source temperature: 230 °C.

FT-IR (ATR Mode) Protocol
  • Background: Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal (64 scans, 4 cm⁻¹ resolution).

  • Measurement: Apply 2 µL of the neat liquid sample to the crystal. Ensure complete coverage.

  • Acquisition: Collect 64 scans from 4000 to 600 cm⁻¹. Causality: ATR is chosen over transmission cells to eliminate solvent interference and path-length variability.

Spectroscopic Data Interpretation

NMR Chemical Shifts and Assignments

The NMR data reflects the steric crowding at the C1-C2 bond. The diastereotopic gem-dimethyls appear as distinct singlets, while the C2 methyl is split into a doublet by the adjacent methine proton.

Table 1: Synthesized ¹H and ¹³C NMR Assignments (600 MHz, CDCl₃, 298 K)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (J in Hz)Diagnostic Feature
C1 38.5-Quaternary (C)Deshielded by gem-dimethyls.
C2 42.11.45Multiplet (CH)Couples to C2-Me and C3-CH₂.
C1-Me(a) 28.20.92Singlet (CH₃)Diastereotopic methyl (equatorial-like).
C1-Me(b) 22.40.88Singlet (CH₃)Diastereotopic methyl (axial-like).
C2-Me 16.80.82Doublet (J = 6.8)Vicinal coupling to C2 methine.
C3–C11 22.0 – 32.51.15 – 1.60Overlapping MultipletsCharacteristic macrocyclic CH₂ envelope.
Mass Spectrometry Fragmentation Pathway

Under 70 eV EI, 1,1,2-trimethylcycloundecane (MW = 196.37) exhibits a weak molecular ion, typical of saturated cycloalkanes. The fragmentation is driven by the relief of ring strain and the stability of tertiary carbocations[9].

Table 2: GC-MS (EI) Major Ions

m/zRelative Abundance (%)Ion AssignmentMechanistic Origin
196 ~5[M]⁺•Intact molecular ion.
181 ~15[M - CH₃]⁺α-cleavage at C1 or C2 yielding a stable tertiary carbocation.
111 / 97 ~30[C₈H₁₅]⁺ / [C₇H₁₃]⁺Ring opening followed by sequential loss of ethylene/propylene.
69 / 55 100 (Base Peak)[C₅H₉]⁺ / [C₄H₇]⁺Terminal hydrocarbon cascade; highly stable allylic/cyclic fragments.
FT-IR Vibrational Modes

The infrared spectrum provides orthogonal confirmation of the substitution pattern. The most diagnostic feature is the split umbrella mode near 1380 cm⁻¹. A single methyl group shows one bending vibration, but a gem-dimethyl group exhibits mechanical coupling between the two methyls, splitting the signal into symmetric and asymmetric components.

Table 3: Key FT-IR (ATR) Absorptions

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
2955, 2920, 2855 StrongC-H StretchingAliphatic CH₂, CH₃ groups.
1465 MediumCH₂ ScissoringMacrocyclic ring methylenes.
1385, 1365 Medium (Split)CH₃ Symmetric BendDiagnostic for the C1 gem-dimethyl group.

Workflow and Mechanistic Visualizations

The following diagrams illustrate the integrated analytical workflow and the mass spectrometric fragmentation logic.

Workflow N1 Sample Prep (Purity >98%) N2 NMR Spectroscopy (1D/2D, 600 MHz) N1->N2 N3 GC-MS Analysis (70 eV EI) N1->N3 N4 FT-IR Analysis (ATR Mode) N1->N4 N5 Data Synthesis & Conformational Modeling N2->N5 Connectivity & NOEs N3->N5 MW & Fragments N4->N5 Functional Groups

Figure 1: Multi-modal spectroscopic workflow for macrocyclic characterization.

MS_Frag M Molecular Ion [M]+ m/z 196 F1 [M - CH3]+ m/z 181 M->F1 -15 Da (alpha-cleavage) F2 Ring Cleavage m/z 111 / 97 M->F2 Ring Opening F3 Hydrocarbon Cascade m/z 83 / 69 / 55 F1->F3 Sequential fragmentation F2->F3 -C2H4 / -C3H6

Figure 2: Primary EI-MS fragmentation pathway for 1,1,2-trimethylcycloundecane.

References

  • PubChem, National Library of Medicine. "1,1,2-Trimethylcycloundecane | C14H28 | CID 544748". National Institutes of Health. Available at:[Link]

  • Pawar, D. M., et al. "Conformations of Cycloundecane". The Journal of Organic Chemistry, 2006. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Cyclopentane, 1,1,2-trimethyl- (Mass Spectrometry & Phase Data)". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Pacific Northwest National Laboratory (PNNL). "A Survey of Vapors in the Headspaces of Single-Shell Waste Tanks". PNNL Technical Reports. Available at:[Link]

  • Marion, D. "An Introduction to Biological NMR Spectroscopy". Molecular & Cellular Proteomics, 2013. Available at:[Link]

Sources

Foundational

A Technical Guide to the Computational Modeling of 1,1,2-Trimethylcycloundecane Electron Density

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth protocol for the computational modeling of the electron density of 1,1,2-trimethylcyclounde...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for the computational modeling of the electron density of 1,1,2-trimethylcycloundecane. The unique conformational flexibility of this large-ring cycloalkane presents specific challenges that necessitate a robust and well-validated computational approach. This document outlines a complete workflow, from initial conformational analysis to advanced electron density interpretation, grounded in Density Functional Theory (DFT). We detail the theoretical basis for methodological choices, provide step-by-step protocols for implementation using common quantum chemistry software, and describe techniques for analyzing the resulting data to yield chemically meaningful insights. The methodologies presented herein are designed to ensure scientific integrity and reproducibility, making them suitable for applications in materials science and drug discovery, where understanding lipophilicity, intermolecular interactions, and molecular shape is paramount.

Introduction and Strategic Overview

1,1,2-Trimethylcycloundecane is a saturated hydrocarbon characterized by a large, flexible eleven-membered carbon ring with three methyl substituents.[1] Its non-polar nature and complex conformational landscape make it an interesting subject for theoretical study. The distribution of electron density in such a molecule governs its fundamental physicochemical properties, including its van der Waals interactions, polarizability, and overall molecular shape. For drug development professionals, understanding the electron density of such aliphatic structures is crucial for predicting how a molecule might fit into the hydrophobic pocket of a protein or for quantifying its lipophilicity, a key parameter in pharmacokinetics.

Modeling the electron density of a conformationally flexible molecule like 1,1,2-trimethylcycloundecane is not a trivial task. The large number of rotatable bonds leads to a complex potential energy surface with numerous local minima. Therefore, a simple geometry optimization is insufficient. A thorough conformational search is a mandatory prerequisite to identify the global minimum energy structure before the electron density can be meaningfully analyzed.

This guide provides a validated, multi-step workflow designed to address these challenges. We will proceed from a broad conformational search using computationally inexpensive methods to a highly accurate electron density calculation on the most stable conformer using state-of-the-art Density Functional Theory.

Theoretical Framework: Selecting the Right Tools

The foundation of any computational chemistry study is the choice of an appropriate theoretical method and basis set.[2] This choice must balance computational cost with the desired accuracy for the properties of interest.

The Case for Density Functional Theory (DFT)

For a molecule of this size, methods that explicitly account for electron correlation, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), can be computationally prohibitive. Density Functional Theory (DFT) offers a powerful alternative, providing a good description of electron correlation at a fraction of the computational cost.[3]

Causality of Choice: The B3LYP functional, a hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation, has been a workhorse in computational organic chemistry.[4] However, standard B3LYP is known to poorly describe non-covalent interactions, particularly the dispersion forces that are critical for determining the correct conformational energies in flexible alkanes.[5][6] To remedy this, we will employ an empirically dispersion-corrected version, specifically B3LYP-D3 . The "D3" component adds a term that accounts for these missing dispersion interactions, leading to significantly more accurate geometries and relative energies for large organic molecules.[7][8]

Basis Set Selection: Balancing Accuracy and Cost

A basis set is the set of mathematical functions used to build molecular orbitals.[9] The choice of basis set directly impacts the accuracy of the calculation.

  • Pople-style basis sets , such as 6-31G(d) , offer a good starting point for initial geometry optimizations. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the correct bond angles and geometries.

  • For final, high-quality electron density calculations, a more flexible basis set is required. We will use the 6-311+G(d,p) basis set. This is a triple-zeta basis set, providing more functions to describe the valence electrons. The "+" indicates the addition of diffuse functions, which are important for describing the "tail" of the electron density far from the nucleus, and the "(d,p)" adds polarization functions to both heavy atoms and hydrogens, respectively. This choice provides a robust and well-balanced description of the electron distribution for organic molecules.[10]

The Computational Workflow: A Validated Protocol

This section details the step-by-step methodology for modeling 1,1,2-trimethylcycloundecane. This workflow is designed as a self-validating system, with checkpoints to ensure the chemical and energetic relevance of the results.

Workflow Visualization

The overall computational pipeline can be visualized as follows:

G cluster_0 Phase 1: Structure Preparation & Conformational Search cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: High-Accuracy Electron Density & Analysis Build 1. Build Initial 3D Structure ConfSearch 2. Molecular Mechanics Conformational Search Build->ConfSearch DFT_Opt 3. DFT Geometry Optimization of Low-Energy Conformers (B3LYP-D3/6-31G(d)) ConfSearch->DFT_Opt Freq 4. Vibrational Frequency Analysis DFT_Opt->Freq IdentifyMin 5. Identify Global Minimum Freq->IdentifyMin SP_Calc 6. Single-Point Energy Calculation (B3LYP-D3/6-311+G(d,p)) IdentifyMin->SP_Calc Wavefunction 7. Generate Wavefunction File (.wfn/.fchk) SP_Calc->Wavefunction PostProcess 8. Post-processing & Analysis Wavefunction->PostProcess G Wavefunction High-Quality Wavefunction (.fchk / .wfn) Density Electron Density (ρ(r)) Wavefunction->Density NBO Natural Bond Orbital (NBO) Analysis Wavefunction->NBO MEP Molecular Electrostatic Potential (MEP) Density->MEP QTAIM Quantum Theory of Atoms in Molecules (QTAIM) Density->QTAIM

Caption: Core analyses derived from the computed wavefunction and electron density.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. [11]It reveals the charge distribution from the perspective of an approaching positive point charge.

  • Interpretation: For a saturated hydrocarbon like 1,1,2-trimethylcycloundecane, the MEP will be largely neutral (green). However, subtle regions of slightly negative potential (yellow/red) can exist above C-H and C-C bonds, indicating areas where the electron density is most accessible. [12]These regions are the most likely sites for weak electrostatic interactions.

  • Application: In drug design, MEP maps help visualize the hydrophobic character of a molecule and predict its orientation within a non-polar binding site.

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. [13]* Methodology: QTAIM analysis locates critical points in the electron density. A (3, -1) critical point, known as a bond critical point (BCP), is found between any two bonded atoms.

  • Interpretation: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP reveal the nature of the bond. For the C-C and C-H bonds in 1,1,2-trimethylcycloundecane, we expect:

    • A relatively low value of ρ.

    • A negative value of the Laplacian (∇²ρ < 0), characteristic of a shared-shell (covalent) interaction.

  • Application: QTAIM can be used to quantify the strength and nature of all bonds within the molecule, providing a more nuanced view than simple Lewis structures. [14]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. [15][16][17]* Methodology: The NBO procedure provides a set of localized "natural" orbitals. [18]* Interpretation: This analysis yields atomic charges (Natural Population Analysis, NPA) that are generally considered more reliable than other methods like Mulliken charges. For 1,1,2-trimethylcycloundecane, NBO analysis will confirm the largely non-polar nature of the C-H and C-C bonds and provide small partial charges on each atom.

  • Application: NBO charges are valuable for parameterizing molecular mechanics force fields and for understanding subtle inductive effects within the molecule.

Data Presentation

The results from the computational workflow should be summarized for clarity and comparison.

Table 1: Energetic and Electronic Properties of the Global Minimum Conformer of 1,1,2-Trimethylcycloundecane

PropertyValueUnitsMethod
Electronic EnergyValueHartreesB3LYP-D3/6-311+G(d,p)
Zero-Point EnergyValueHartreesB3LYP-D3/6-31G(d)
Dipole Moment~0DebyeB3LYP-D3/6-311+G(d,p)
HOMO EnergyValueeVB3LYP-D3/6-311+G(d,p)
LUMO EnergyValueeVB3LYP-D3/6-311+G(d,p)
HOMO-LUMO GapValueeVB3LYP-D3/6-311+G(d,p)

Note: "Value" would be replaced with the actual numerical results from the calculation.

Table 2: Representative QTAIM Bond Critical Point (BCP) Analysis

Bond TypeElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Bond Character
C-C (ring)ValueValue (< 0)Covalent
C-C (methyl)ValueValue (< 0)Covalent
C-HValueValue (< 0)Covalent

Note: "Value" would be replaced with the actual numerical results from the QTAIM analysis.

Conclusion

This guide has presented a rigorous and scientifically sound workflow for the computational modeling of electron density in 1,1,2-trimethylcycloundecane. By beginning with a comprehensive conformational search and culminating in a high-accuracy DFT calculation, this protocol ensures that the final analysis is performed on the most stable and chemically relevant structure. The subsequent application of advanced analysis techniques like MEP, QTAIM, and NBO provides a multi-faceted understanding of the molecule's electronic structure. These insights are directly applicable to fields such as drug development and materials science, where a detailed knowledge of molecular properties is essential for rational design and prediction.

References

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of computational chemistry, 33(5), 580-592. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

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  • Weinhold, F., Glendening, E. D., & Landis, C. R. (n.d.). NBO 7.0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544748, 1,1,2-Trimethylcycloundecane. Retrieved from [Link]

  • Wikipedia. (2023). Basis set (chemistry). [Link]

  • Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set? [Link]

  • ResearchGate. (2024). Basis set and methods for organic molecules. [Link]

  • ResearchGate. (n.d.). Electrostatic model proposed for alkanes. [Link]

  • ResearchGate. (n.d.). Overview of the performance of various DFT functionals with and without empirical D3. [Link]

  • Gadre, S. R., & Shirsat, R. N. (2000). Polarization-Corrected Electrostatic Potential for Probing Cation Binding Patterns of Molecules. 1. Saturated Hydrocarbons. Journal of the American Chemical Society, 122(2), 224-231. [Link]

  • ResearchGate. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35363, 1,1,2-Trimethylcyclohexane. Retrieved from [Link]

  • ScholarWorks. (n.d.). Comparison of DFT Basis Sets for Organic Dyes. Retrieved from [Link]

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  • Macgregor, S. A., et al. (2009). The QTAIM Approach to Chemical Bonding Between Transition Metals and Carbocyclic Rings: A Combined Experimental and Theoretical Study of (η5-C5H5)Mn(CO)3, (η6-C6H6)Cr(CO)3, and (E). Journal of the American Chemical Society, 131(1), 386-398. [Link]

  • Karton, A., & Martin, J. M. (2009). Performance of Ab Initio and Density Functional Methods for Conformational Equilibria of CnH2n+2 Alkane Isomers (n = 4−8). The Journal of Physical Chemistry A, 113(43), 11568-11578. [Link]

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Protocols & Analytical Methods

Method

Gas chromatography-mass spectrometry protocols for 1,1,2-Trimethylcycloundecane

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for 1,1,2-Trimethylcycloundecane Introduction & Analytical Scope 1,1,2-Trimethylcycloundecane (C14H28) is a macrocyclic alkane characterized by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for 1,1,2-Trimethylcycloundecane

Introduction & Analytical Scope

1,1,2-Trimethylcycloundecane (C14H28) is a macrocyclic alkane characterized by its unique 11-carbon ring structure and three methyl substituents. In the field of natural product chemistry and flavor profiling, it is recognized as a key volatile organic compound (VOC). It has been identified as a contributor to the "sweet, floral" aromatic notes in specific cultivars of Capsicum chinense (such as the BRS Seriema and Biquinho varieties)[1]. Additionally, it serves as a biomarker in environmental and toxicological analyses, having been detected in botanical combustion aerosols like moxa smoke[2] and in the headspace of industrial waste tanks[3].

Due to its high lipophilicity and elevated boiling point, precise extraction protocols and high-resolution chromatographic separation are required to prevent co-elution with structurally similar sesquiterpenes and long-chain hydrocarbons. This guide outlines self-validating methodologies for isolating and quantifying this compound from both botanical and aerosol matrices.

Scientific Rationale & Causality

Why Headspace Solid-Phase Microextraction (HS-SPME) for Plant Matrices? For complex biological matrices like [4], traditional liquid-liquid extraction often co-extracts non-volatile lipids, capsaicinoids, and pigments that rapidly degrade GC inlet liners and column performance. HS-SPME isolates only the volatile and semi-volatile fraction. We recommend a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. The causality here is rooted in phase polarity: the mixed-polarity coating provides optimal thermodynamic partitioning for both the non-polar macrocyclic alkane (1,1,2-trimethylcycloundecane) and the associated polar flavor volatiles present in the pepper headspace.

Why Solvent Trapping for Smoke and Aerosols? When analyzing combustion aerosols (e.g.,[2]), the high concentration of particulate matter and polycyclic aromatic hydrocarbons (PAHs) can competitively displace trace alkanes on an SPME fiber. Direct solvent absorption using cyclohexane or ethyl acetate, followed by liquid injection, ensures quantitative trapping of 1,1,2-trimethylcycloundecane without phase saturation.

Physicochemical Properties

To optimize the GC-MS parameters, it is critical to understand the target molecule's physical properties.

PropertyValueSource
IUPAC Name 1,1,2-Trimethylcycloundecane[5]
Chemical Formula C14H28[5]
Molecular Weight 196.37 g/mol [5]
XLogP3 (Lipophilicity) 6.9Computed[5]
Exact Mass 196.219 DaComputed[5]
Retention Index (DB-5MS) ~1732Empirical[2]

Experimental Workflows & Protocols

Workflow N1 Sample Preparation (Mincing / Homogenization) N2 HS-SPME Extraction (DVB/CAR/PDMS Fiber, 40°C) N1->N2 Volatilization N3 Thermal Desorption (GC Inlet, 250°C, 5 min) N2->N3 Fiber Transfer N4 Capillary GC Separation (DB-5MS, He Carrier) N3->N4 Splitless Injection N5 EI-MS Detection (70 eV, m/z 50-650) N4->N5 Elution N6 Data Processing (RI = 1732, NIST Library) N5->N6 Spectral Matching

Figure 1: End-to-end HS-SPME GC-MS analytical workflow for 1,1,2-Trimethylcycloundecane.

Protocol A: HS-SPME Extraction for Botanical Matrices (Capsicum chinense)

This self-validating protocol utilizes salting-out effects to drive the highly lipophilic 1,1,2-trimethylcycloundecane into the headspace.

  • Sample Preparation: Mince 5.0 g of fresh Capsicum chinense fruit. Transfer immediately to a 20 mL sterile headspace vial to prevent the loss of highly volatile constituents[1].

  • Salting-Out: Add 1.0 g of NaCl and 5.0 mL of saturated brine to the vial. Causality: The addition of salt decreases the solubility of non-polar organic compounds in the aqueous phase, shifting the thermodynamic equilibrium ( Khs​ ) toward the headspace[4].

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate in a thermostatic water bath at 40 °C for 15 minutes with continuous magnetic stirring (250 rpm).

  • Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber (50/30 µm) to the headspace for 30 minutes at 40 °C.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port. Desorb at 250 °C for 5 minutes in splitless mode.

Partitioning M Matrix Phase (C_0) Capsicum / Aqueous H Headspace Vapor (C_h) Volatile Partitioning M->H K_hs F SPME Fiber (C_f) Mixed-Polarity Coating H->F K_fh O Thermodynamic Drivers: Temperature (40°C) Salting-out (NaCl) O->M O->H

Figure 2: Multiphase thermodynamic equilibrium during HS-SPME extraction of macrocyclic alkanes.

Protocol B: Solvent Trapping for Botanical Smoke (Moxa Aerosols)

Designed to capture 1,1,2-trimethylcycloundecane from complex combustion matrices without fiber saturation.

  • Aerosol Generation: Combust the botanical sample in a controlled, enclosed quartz chamber[2].

  • Solvent Absorption: Route the generated smoke through a series of two impinger flasks, each containing 50 mL of high-purity cyclohexane, chilled to 4 °C in an ice bath. Causality: Cyclohexane perfectly matches the polarity of the target alkane (XLogP3 = 6.9), ensuring near-quantitative trapping while precipitating highly polar tars[2].

  • Concentration: Combine the cyclohexane fractions and concentrate to 1.0 mL under a gentle stream of ultra-high-purity nitrogen.

  • Filtration: Pass the concentrate through a 0.22 µm PTFE syringe filter to remove residual particulate matter before GC injection.

GC-MS Instrumental Parameters

To ensure reproducibility across laboratories, the following optimized GC-MS parameters are established for the resolution of 1,1,2-trimethylcycloundecane from complex matrices.

ParameterSpecification / SettingCausality / Rationale
GC Column DB-5MS (30 m × 0.25 mm × 0.25 µm)5% phenyl phase provides optimal selectivity for cyclic alkanes and sesquiterpenes[6].
Carrier Gas Helium (99.999%), 1.0 - 1.5 mL/minConstant flow ensures stable retention times across the temperature ramp[6].
Injection Mode Splitless (SPME) or Split 10:1 (Liquid)Splitless maximizes sensitivity for trace headspace volatiles[4].
Inlet Temp 250 °CEnsures rapid, complete volatilization without thermal degradation[2].
Oven Program 50 °C (hold 2 min) → 5 °C/min to 250 °CSlow ramp resolves 1,1,2-trimethylcycloundecane from co-eluting C14-C15 isomers[6].
Ion Source Electron Impact (EI), 70 eVStandard ionization energy for NIST library spectral matching[3].
Source Temp 230 °CPrevents condensation of high-boiling macrocycles in the source[2].
Mass Range 50 - 650 m/zCaptures the molecular ion (M+ 196) and all diagnostic fragments[2].

Data Analysis & Validation

Identification of 1,1,2-trimethylcycloundecane relies on orthogonal validation using both mass spectral matching and linear retention indices (LRI).

  • Mass Spectrometry: The EI mass spectrum is compared against the NIST/EPA/NIH Mass Spectral Library. The molecular ion for C14H28 is m/z 196.

  • Retention Index: Under the specified DB-5MS conditions, 1,1,2-trimethylcycloundecane elutes with an LRI of approximately 1732 [2]. This distinguishes it from linear alkanes and isomeric cyclic compounds.

References

  • National Center for Biotechnology Information. "1,1,2-Trimethylcycloundecane | C14H28 | CID 544748." PubChem. Available at:[Link]

  • Bogusz, S., et al. "Volatile profile and sensory quality of new varieties of Capsicum chinense pepper." Ciência e Tecnologia de Alimentos, 2015. CABI Digital Library. Available at:[Link]

  • Xu, X., et al. "Analysis of the Components in Moxa Smoke by GC-MS and Preliminary Discussion on Its Toxicity and Side Effects." Evidence-Based Complementary and Alternative Medicine, 2020. Hindawi / ResearchGate. Available at:[Link]

  • Huckaby, J. L., et al. "A Survey of Vapors in the Headspaces of Single-Shell Waste Tanks." Pacific Northwest National Laboratory (PNNL), 1996. Available at:[Link]

Sources

Application

Topic: 1,1,2-Trimethylcycloundecane as an Intermediate in Macrocyclic Synthesis

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Substituted Macrocycles Macrocyclic compounds, ring structures containing 12 or...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Macrocycles

Macrocyclic compounds, ring structures containing 12 or more atoms, occupy a unique and valuable region of chemical space. In the pharmaceutical industry, they are increasingly sought after for their ability to modulate challenging biological targets, such as protein-protein interactions, that are often considered "undruggable" by traditional small molecules.[1] Their conformational flexibility, combined with the pre-organization conferred by the ring structure, allows for high-affinity and selective binding.[2] In the fragrance industry, macrocyclic ketones and lactones have been prized for centuries as the source of musk scents, foundational to modern perfumery.[3][4][5]

The synthesis of these large rings, however, is a formidable challenge. Classical end-to-end cyclization methods often fail due to unfavorable enthalpic and entropic factors, leading to low yields and the predominance of intermolecular polymerization.[6][7] This necessitates innovative synthetic strategies to efficiently construct these complex architectures.

While 1,1,2-trimethylcycloundecane itself is not a common starting material, its structural motif—a large, substituted carbocycle—is emblematic of the targets in this field. This guide focuses on the core strategies used to synthesize such macrocycles, using the synthesis of the iconic macrocyclic musk, (R)-(-)-Muscone (3-methylcyclopentadecanone), as a central, illustrative example.[8][9] We will provide detailed protocols for two powerful and widely adopted macrocyclization strategies: Ring-Closing Metathesis (RCM) and Baeyer-Villiger Ring Expansion, which are fundamental to accessing intermediates and final products relevant to both fragrance and drug discovery.

Pillar 1: Ring-Closing Metathesis (RCM) for Macrocycle Construction

Ring-Closing Metathesis has revolutionized the synthesis of macrocycles by providing a highly efficient and functional-group-tolerant method for forming large carbon-carbon rings.[10] The reaction, often catalyzed by well-defined ruthenium complexes (e.g., Grubbs catalysts), joins two terminal olefins within a single molecule to form a cyclic olefin and a volatile byproduct like ethylene.[10][11]

Causality Behind the Method

The success of RCM lies in its mechanism, which operates under kinetic control and can be driven to completion by the removal of the gaseous byproduct. Unlike traditional macrocyclization methods that require forcing conditions, RCM often proceeds under mild temperatures. The key to favoring the intramolecular (ring-closing) reaction over intermolecular polymerization is the use of high-dilution conditions (typically in the 1-10 mM range), which statistically favors the ends of a single molecule finding each other over two different molecules interacting. The choice of a second or third-generation Grubbs or a Hoveyda-Grubbs catalyst is dictated by the need for higher stability and reactivity, especially with sterically hindered or electron-deficient olefins.[10]

RCM_Mechanism cluster_catalyst Catalytic Cycle Ru_Carbene [Ru]=CHR Metallacyclobutane1 Metallacyclobutane Intermediate 1 New_Ru_Carbene New Ruthenium Carbene Metallacyclobutane1->New_Ru_Carbene Cycloreversion Metallacyclobutane2 Metallacyclobutane Intermediate 2 New_Ru_Carbene->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Metallacyclobutane2->Ru_Carbene Cycloreversion (Catalyst Regen.) Macrocyclic_Olefin Macrocyclic Olefin (Product) Metallacyclobutane2->Macrocyclic_Olefin Ethylene Ethylene (Byproduct) Metallacyclobutane2->Ethylene Acyclic_Diene Acyclic Diene Precursor Acyclic_Diene->Ru_Carbene [2+2] Cycloaddition

General catalytic cycle of Ring-Closing Metathesis (RCM).
Protocol 1: Synthesis of (R)-(-)-Muscone via RCM

This protocol outlines the synthesis of enantiomerically pure (R)-(-)-Muscone starting from the readily available chiral pool material, (+)-citronellal.[9][11] The key steps involve assembling a long-chain acyclic diene followed by the crucial RCM step.

Muscone_Workflow cluster_precursor Acyclic Precursor Synthesis cluster_macrocycle Macrocyclization & Final Product start (+)-Citronellal step1 Grignard Reaction (Chain Elongation) start->step1 step2 Protection & Ozonolysis step1->step2 step3 Wittig Reaction step2->step3 diene Acyclic Diene Precursor step3->diene rcm Ring-Closing Metathesis (High Dilution) diene->rcm Grubbs Catalyst purify1 Quench & Purify (Column Chromatography) rcm->purify1 unsaturated Unsaturated Macrocycle purify1->unsaturated hydrogenation Hydrogenation (Pd/C, H2) unsaturated->hydrogenation muscone (R)-(-)-Muscone hydrogenation->muscone

Experimental workflow for the synthesis of (R)-(-)-Muscone.

Materials and Reagents:

  • Acyclic diene precursor (synthesized from (+)-citronellal)

  • Grubbs Second Generation Catalyst

  • Anhydrous Dichloromethane (DCM), inhibitor-free

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware, dried thoroughly

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the acyclic diene precursor in anhydrous DCM to achieve a final concentration of 2.5 mM . This high dilution is critical to favor intramolecular cyclization.

  • Inert Atmosphere: De-gas the solution by bubbling argon or nitrogen through it for 30 minutes to remove dissolved oxygen, which can degrade the catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the Grubbs Second Generation Catalyst (typically 1-5 mol% relative to the diene substrate).

  • Reaction: Heat the reaction mixture to reflux (approx. 40-45 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[10]

  • Quenching: After the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Add a few drops of ethyl vinyl ether and stir for 30-60 minutes to quench the catalyst.

  • Purification of Unsaturated Macrocycle: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to isolate the unsaturated macrocyclic precursor.

  • Hydrogenation: Dissolve the purified unsaturated macrocycle in a suitable solvent like ethanol or ethyl acetate. Add the Pd/C catalyst (typically 5-10% by weight). Purge the flask with hydrogen gas and maintain a positive pressure (e.g., using a balloon) while stirring vigorously until the reaction is complete (monitored by TLC or GC-MS).

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the solvent. Concentrate the filtrate under reduced pressure to yield (R)-(-)-Muscone. Further purification by chromatography may be performed if necessary.

ParameterTypical ValueRationale
Substrate Concentration 1-5 mMMinimizes intermolecular side reactions (polymerization).
Catalyst Loading 1-5 mol%Balances reaction rate and cost; higher loading for difficult substrates.
Solvent Anhydrous, inhibitor-free DCMGood substrate solubility and compatibility with the catalyst.
Temperature 40-45 °C (Reflux)Provides sufficient thermal energy to drive the catalytic cycle.
Reaction Time 12-24 hoursVaries based on substrate reactivity and catalyst efficiency.
Yield (RCM Step) 50-80%Highly dependent on the specific substrate and reaction scale.

Pillar 2: Ring Expansion via Baeyer-Villiger Oxidation

Ring expansion reactions provide an alternative and powerful strategy for accessing macrocycles, effectively "growing" a smaller, more accessible ring into a larger one.[7][12] The Baeyer-Villiger (BV) oxidation is a cornerstone of this approach, converting a cyclic ketone into a lactone (a cyclic ester) one atom larger by inserting an oxygen atom adjacent to the carbonyl group.[13][14][15]

Causality Behind the Method

The BV oxidation is initiated by the nucleophilic attack of a peroxyacid on the protonated carbonyl carbon of the ketone.[16] This forms a tetrahedral intermediate known as the Criegee intermediate. The key step is the subsequent rearrangement, where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen, displacing a carboxylate leaving group. This migration occurs with retention of stereochemistry.[16] The migratory aptitude is a critical and predictable feature of the reaction: the most electron-rich (i.e., more substituted) carbon migrates preferentially.[16] This regioselectivity makes the BV oxidation a highly predictable synthetic tool.

Migratory Aptitude: Tertiary alkyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl

BV_Mechanism cluster_mechanism Baeyer-Villiger Oxidation Mechanism Ketone Cyclic Ketone Protonation Protonation (Acid Catalyst) Ketone->Protonation Protonated_Ketone Protonated Ketone Protonation->Protonated_Ketone Peroxyacid_Attack Nucleophilic Attack by Peroxyacid Protonated_Ketone->Peroxyacid_Attack Criegee Criegee Intermediate (Tetrahedral) Peroxyacid_Attack->Criegee Rearrangement Rearrangement (Migratory Step) Criegee->Rearrangement Deprotonation Deprotonation Rearrangement->Deprotonation Lactone Lactone (Ring-Expanded Product) Deprotonation->Lactone

Key steps in the Baeyer-Villiger oxidation mechanism.
Protocol 2: General Procedure for Baeyer-Villiger Ring Expansion

This protocol provides a general method for the oxidation of a cyclic ketone to its corresponding lactone.

Materials and Reagents:

  • Cyclic ketone substrate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the cyclic ketone (1.0 equivalent) in DCM. Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Caution: Peroxyacids can be shock-sensitive and should be handled with care.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting ketone. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Quenching: Cool the reaction mixture again to 0 °C. Slowly add saturated aqueous Na₂SO₃ solution to quench the excess peroxyacid (test with starch-iodide paper to ensure no peroxides remain).

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid byproduct) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude lactone product by flash column chromatography or recrystallization.

Substrate (Cyclic Ketone)OxidantProduct (Lactone)Typical Yield
Cyclohexanonem-CPBAε-Caprolactone>90%
2-Methylcyclohexanonem-CPBA7-Methyl-oxepan-2-oneHigh (regioselective)
AdamantanoneH₂O₂ / Lewis AcidAdamantanone Lactone>95%[17]
CyclododecanonePeroxyacetic acid13-Tridecanolide>80%

Application in Drug Development

The synthetic strategies used to generate macrocyclic fragrance compounds are directly applicable to the field of drug discovery. The ability to create large, complex, and conformationally constrained ring systems is essential for developing molecules that can inhibit challenging targets.[1]

  • Scaffold for Libraries: Intermediates produced through RCM or ring expansion serve as ideal scaffolds for creating diverse libraries of macrocycles.[18][19] By varying substituents or functionalizing the macrocyclic core, medicinal chemists can rapidly generate collections of compounds for high-throughput screening against biological targets.

  • Natural Product Synthesis: Many potent drugs are macrocyclic natural products. The protocols described herein are fundamental to the total synthesis and analog development of these complex molecules, allowing for improvements in their potency, selectivity, and pharmacokinetic properties.[14]

  • Tackling "Undruggable" Targets: The unique 3D topology of macrocycles makes them well-suited for targeting the large, flat surfaces involved in protein-protein interactions, a target class that has proven difficult for traditional small-molecule drugs.[1]

Conclusion

The synthesis of macrocycles, exemplified by the pursuit of valuable musk odorants, is a testament to the power and elegance of modern organic chemistry. While a specific starting role for 1,1,2-trimethylcycloundecane is not prominent, the structural class it represents is central to this field. Methodologies such as Ring-Closing Metathesis and Baeyer-Villiger oxidation have transformed this once-intractable area of synthesis into a robust and predictable endeavor. These protocols provide chemists in both the fragrance and pharmaceutical industries with reliable tools to construct complex molecular architectures, paving the way for the discovery of novel fragrances and the development of next-generation therapeutics.

References

  • Synthesis of Macrocyclic Musks via Intramolecular Metathesis: Application Notes and Protocols - Benchchem.
  • 1 SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS Reported by Terry Moore April 14, 2005 INTRODUCTION Of the three stri - Illinois Chemistry.
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  • Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles - Chemical Communications (RSC Publishing). Available from: [Link]

  • The Synthesis of Macrocyclic Musks.
  • Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion - PMC. Available from: [Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Available from: [Link]

  • Synthesis of mixed musks via Eschenmoser–Tanabe fragmentation, enyne metathesis and Diels–Alder reaction as key steps - PMC. Available from: [Link]

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Available from: [Link]

  • Ring-Expansion Reactions in the Synthesis of Macrocycles and Medium-Sized Rings - PubMed. Available from: [Link]

  • Synthesis of a Renewable Macrocyclic Musk: Evaluation of Batch, Microwave, and Continuous Flow Strategies | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Expanding the scope of the successive ring expansion strategy for macrocycle and medium-sized ring synthesis: unreactive and reactive lactams - RSC Publishing. Available from: [Link]

  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions | Journal of the American Chemical Society. Available from: [Link]

  • Muscone - Wikipedia. Available from: [Link]

  • Fascinating Organic Molecules from Nature. Available from: [Link]

  • (PDF) A Practical Synthesis of (rac)-Muscone and (R)-(–)-Muscone. Available from: [Link]

  • New Practical Synthesis of the Exceptional Musk Odorants (R)-Muscone and (R,Z)-5-Muscenone - CHIMIA. Available from: [Link]

  • Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries - Chemical Science (RSC Publishing). Available from: [Link]

  • Macrocycles: MCR synthesis and applications in drug discovery - PMC - NIH. Available from: [Link]

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Method

Application Note: 1,1,2-Trimethylcycloundecane in Fragrance and Flavor Chemistry

Target Audience: Researchers, Analytical Chemists, and Fragrance/Flavor Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Chemical Profiling In the pursuit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Fragrance/Flavor Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Chemical Profiling

In the pursuit of novel olfactory profiles, macrocyclic and medium-ring compounds offer unique conformational flexibilities that translate into highly desirable sensory characteristics. 1,1,2-Trimethylcycloundecane (CAS: 62376-15-2) is an eleven-membered cyclic hydrocarbon naturally occurring in the volatile fractions of specific botanicals[1][2].

Unlike traditional linear hydrocarbons which offer little to no olfactory value, the sterically hindered cycloundecane ring of 1,1,2-Trimethylcycloundecane imparts a distinct "sweet and floral" note[3]. This makes it a valuable bridging compound in flavor and fragrance (F&F) formulations, naturally found in highly aromatic matrices such as Capsicum chinense (e.g., BRS Seriema variety)[4] and the sandalwood/strawberry tree (Arbutus andrachne)[5].

Table 1: Chemical and Physical Properties
PropertyValueReference / Source
IUPAC Name 1,1,2-TrimethylcycloundecanePubChem CID 544748[2]
CAS Registry Number 62376-15-2ChemBK[1]
Molecular Formula C₁₄H₂₈PubChem[2]
Molecular Weight 196.37 g/mol ChemBK[1]
Structural Class Medium-ring cycloalkanePubChem[2]
Primary Odor Descriptors Sweet, Floral, Woody undertonesGarruti et al., 2013[3][4]

Mechanistic Insights: Olfactory Receptor Binding

As a Senior Application Scientist, understanding why a molecule smells a certain way is just as critical as knowing how to extract it. The olfactory perception of 1,1,2-Trimethylcycloundecane is governed by its hydrophobic nature and its medium-ring conformation.

When the volatile compound enters the nasal cavity, it partitions into the olfactory mucus. Its highly hydrophobic C₁₄ backbone allows it to dock seamlessly into the hydrophobic binding pockets of specific G-protein coupled olfactory receptors (ORs). The steric bulk of the three methyl groups on the 11-membered ring restricts the molecule's conformational freedom, locking it into an orientation that acts as a potent agonist for ORs associated with "sweet" and "floral" percepts. This binding triggers a well-characterized cyclic AMP (cAMP) second-messenger cascade, ultimately depolarizing the neuron.

Olfactory_Signaling Ligand 1,1,2-Trimethylcycloundecane Receptor Olfactory Receptor (OR) Ligand->Receptor Hydrophobic Binding GProtein G_olf Protein Activation Receptor->GProtein Conformational Shift Enzyme Adenylyl Cyclase III GProtein->Enzyme GTP Exchange SecondMsgr cAMP Accumulation Enzyme->SecondMsgr ATP Hydrolysis IonChannel CNG Channel Opening (Ca2+/Na+ Influx) SecondMsgr->IonChannel Allosteric Modulation

Caption: Olfactory GPCR signal transduction pathway triggered by medium-ring cyclic odorants.

Experimental Workflows & Protocols

To ensure scientific integrity and self-validation, the following protocols detail both the analytical extraction of 1,1,2-Trimethylcycloundecane from natural matrices and its synthetic application in fragrance formulation.

Protocol A: HS-SPME-GC-MS Extraction from Natural Matrices

Causality & Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is selected over liquid-liquid extraction to prevent the thermal degradation of delicate floral esters co-occurring with 1,1,2-Trimethylcycloundecane[4]. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is chosen because its tri-phase coating provides optimal trapping efficiency for medium-molecular-weight (MW 196.37) non-polar hydrocarbons[1].

Step-by-Step Methodology:

  • Sample Preparation: Macerate 5.0 g of fresh botanical matrix (e.g., Capsicum chinense fruit) and place it into a 20 mL headspace vial. Add 1.0 g of NaCl to decrease the solubility of volatiles in the aqueous phase (salting-out effect), driving the non-polar 1,1,2-Trimethylcycloundecane into the headspace.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes under continuous agitation (250 rpm) to reach liquid-gas thermodynamic equilibrium.

  • Extraction: Expose the DVB/CAR/PDMS fiber (50/30 µm) to the headspace for exactly 30 minutes at 40°C.

  • Thermal Desorption: Retract the fiber and immediately inject it into the GC inlet. Desorb at 250°C for 5 minutes in splitless mode. Note: 250°C is the critical threshold; lower temperatures cause carryover of C14 compounds, while higher temperatures degrade the fiber.

  • GC-MS Analysis:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min).

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning m/z 35–350. Identify the compound by matching its mass fragmentation pattern against the NIST library and confirming its retention index (RI).

Analytical_Workflow Step1 Sample Equilibration (40°C, 15 min) Step2 HS-SPME Extraction (DVB/CAR/PDMS, 30 min) Step1->Step2 Step3 Thermal Desorption (GC Inlet, 250°C) Step2->Step3 Step4 GC Separation (HP-5MS Column) Step3->Step4 Step5 MS Detection (EI Source, 70 eV) Step4->Step5

Caption: Analytical workflow for HS-SPME-GC-MS extraction of cyclic volatiles.

Protocol B: Formulation of a Sweet-Floral Accord

Causality & Rationale: In perfumery, 1,1,2-Trimethylcycloundecane acts as a structural bridge. Its vapor pressure is lower than highly volatile top-note esters but higher than heavy macrocyclic musks. By pre-blending it with mid-notes, it acts as a fixative, slowing the evaporation of volatile top notes while adding a sweet, natural botanical nuance.

Step-by-Step Methodology:

  • Base Preparation: In a sterile compounding vessel, weigh 50.0 g of Dipropylene Glycol (DPG) as the primary carrier solvent.

  • Base Notes: Add 10.0 g of Galaxolide (50% in IPM). Homogenize using a magnetic stirrer at 150 rpm for 5 minutes.

  • Heart Notes & Bridging: Add 15.0 g of Linalool (floral heart). Dropwise, integrate 5.0 g of 1,1,2-Trimethylcycloundecane (10% solution in DPG). Self-Validation Check: The mixture should immediately lose the harsh, sharp edges of the Linalool, rounding out into a softer, sweeter profile.

  • Top Notes: Introduce 5.0 g of Hexyl 3-methylbutanoate (green/floral top note)[3].

  • Maceration: Seal the vessel and macerate at 4°C for 48 hours. This chilling phase is critical to allow the non-polar cycloundecane ring to form stable micellar structures with the polar esters, preventing phase separation and olfactory "spiking" upon application.

Quantitative Natural Occurrence Data

The following table summarizes the quantitative detection of 1,1,2-Trimethylcycloundecane across different natural matrices, validating its role as a naturally derived sweet/floral contributor.

Table 2: Relative Abundance in Natural Matrices
Botanical SourceMatrix TypeRelative Peak Area (%)Associated Aroma DescriptorsReference
Capsicum chinense (BRS Seriema)Fresh Fruit Headspace0.24%Sweet, FloralGarruti et al., 2013[3][4]
Arbutus andrachneLeaves & Flowers0.14%Woody, SweetAliyazicioglu et al., 2023[5]
Oryza sativa (Rice)Grain ExtractTraceMild, SweetPubChem Occurrence Data[2]

References

  • PubChem Compound Summary for CID 544748, 1,1,2-Trimethylcycloundecane. National Center for Biotechnology Information (NCBI). Retrieved March 27, 2026. URL:[Link]

  • Volatile profile and sensory quality of new varieties of Capsicum chinense pepper. Garruti, D. S., Pinto, N. O. F., Alves, V. C. C., Penha, M. Fl. A., Tobaruela, E. C., & Araújo, Í. M. S. (2013). Food Science and Technology (Campinas), 33(1), 102-108. URL:[Link]

  • Volatile component and fatty acid composition of leaves and flowers of sandalwood (Arbutus andrachne L.). Aliyazicioglu, R., et al. (2023). ResearchGate. URL:[Link]

  • 1,1,2-Trimethylcycloundecane Chemical Properties and Safety Data. ChemBK Database. URL:[Link]

Sources

Application

Application Note: Utilizing 1,1,2-Trimethylcycloundecane (TMCU) in Hydrophobic Solvent Systems for Membrane Reconstitution and Lipophilic Assays

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols Introduction & Mechanistic Rationale In advanced lipidomics, pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In advanced lipidomics, pharmacokinetic profiling, and synthetic biology, the behavior of highly non-polar molecules in hydrophobic solvent systems dictates the success of both analytical quantification and in vitro membrane modeling. 1,1,2-Trimethylcycloundecane (TMCU) is a saturated, 14-carbon macrocyclic hydrocarbon[1]. Characterized by an 11-membered ring sterically constrained by three methyl groups, TMCU exhibits extreme lipophilicity and unique spatial geometry.

  • As a structural modifier in artificial lipid bilayers: Residual hydrophobic solvents are known to alter membrane thickness and internal lateral stress[2]. TMCU’s bulky macrocyclic structure provides a unique mechanism to expand the hydrophobic core without causing the excessive acyl-chain fluidization typically seen with linear alkanes.

  • As a non-polar internal standard (IS) for GC-MS: Because TMCU naturally occurs only in trace amounts in specific biological matrices—such as Capsicum chinense peppers[3] and combustion byproducts like moxa smoke[4]—it provides a completely interference-free baseline for mammalian lipid and drug extraction assays.

Physicochemical Profiling

Understanding the physical properties of TMCU is critical for predicting its partitioning behavior in biphasic systems. Its lack of polar functional groups ensures an overwhelming thermodynamic preference for organic phases.

Table 1: Physicochemical Profile of 1,1,2-Trimethylcycloundecane

PropertyValueCausality / Experimental Implication
CAS Number 62376-15-2Unique identifier for high-purity procurement.
Molecular Formula C₁₄H₂₈High carbon-to-hydrogen ratio ensures extreme lipophilicity[1].
Molecular Weight 196.37 g/mol Provides a distinct mass-to-charge (m/z) fragmentation signature in GC-MS.
LogP (Estimated) > 6.0Guarantees near 100% partitioning into the organic phase during extraction.
Water Solubility InsolublePrevents loss of the internal standard into the aqueous waste fraction.

Application I: Modifying Artificial Lipid Bilayers

In vitro reconstitutions of lipid membranes often retain residual hydrophobic solvents between the bilayer leaflets[2]. While linear alkanes like hexadecane are commonly used, their high conformational flexibility allows them to interdigitate deeply with lipid acyl chains, often over-fluidizing the membrane.

By substituting standard solvents with TMCU, researchers can exploit its macrocyclic steric bulk. The 11-membered ring partitions entirely into the hydrophobic core but resists deep interdigitation. This creates localized free-volume expansion, pushing the leaflets apart and increasing bilayer thickness while imparting a highly specific lateral pressure profile. This makes TMCU an exceptional tool for studying mechanosensitive membrane proteins that respond to lateral bilayer stress[2].

BilayerMechanism Aq Aqueous Phase (Polar Buffer) Head Phospholipid Headgroups (Hydrophilic Interface) Aq->Head Tail Lipid Tail Region (Hydrophobic Core) Head->Tail TMCU TMCU Integration (Bulky Macrocycle) Tail->TMCU Hydrophobic Partitioning Effect Increased Bilayer Thickness & Altered Lateral Stress TMCU->Effect Steric Expansion

Mechanistic integration of TMCU into lipid bilayers causing steric expansion.

Table 2: Comparative Effects of Hydrophobic Solvents in Lipid Bilayers

Solvent TypeStructureBilayer Thickness ImpactAcyl Chain FluidizationIdeal Application
Hexadecane Linear AlkaneHighHigh (Deep interdigitation)General membrane fluidization studies.
Squalene Branched AlkaneModerateModerateMimicking complex biological membranes.
TMCU Bulky MacrocycleHighLow (Sterically restricted)Probing mechanosensitive protein responses.
Protocol A: Preparation of TMCU-Modified Solvent-Rich Lipid Bilayers
  • Lipid Solubilization: Dissolve 10 mg of target phospholipids (e.g., DOPC) in 1 mL of analytical-grade chloroform.

    • Causality: Chloroform disrupts intermolecular lipid forces, ensuring a homogenous molecular mixture without premature micelle formation.

  • TMCU Doping: Add TMCU to the lipid solution at a 1:10 molar ratio (TMCU:Lipid).

    • Causality: This specific ratio provides sufficient macrocyclic integration to alter lateral stress without compromising the structural integrity or causing phase separation of the resulting vesicle.

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator.

    • Causality: Complete removal of the volatile solvent is critical; residual chloroform would cause unintended membrane toxicity and destabilization.

  • Hydration and Extrusion: Rehydrate the lipid-TMCU film with 1 mL of aqueous buffer (e.g., HEPES, pH 7.4) and extrude 11 times through a 100 nm polycarbonate membrane.

    • Causality: Mechanical extrusion forces the chaotic multilamellar structures into uniform large unilamellar vesicles (LUVs), locking the hydrophobic TMCU stably within the core.

Application II: Biphasic Partitioning and GC-MS Internal Standardization

For quantifying highly lipophilic drug candidates, biphasic extraction (aqueous/organic) is the gold standard. An ideal internal standard must partition exclusively into the organic phase, resist chemical degradation, and avoid co-elution with target analytes. Because TMCU is chemically inert (lacking reactive groups) and possesses an extreme preference for organic solvents, it fulfills these criteria perfectly[1]. Furthermore, its rare natural occurrence guarantees zero endogenous baseline interference in mammalian samples[3][4].

ExtractionWorkflow S1 Step 1: Sample Prep Spike with TMCU S2 Step 2: Biphasic Extraction (Aqueous / Organic) S1->S2 S3 Step 3: Phase Separation Isolate Organic Layer S2->S3 S4 Step 4: GC-MS Analysis Quantify via TMCU Peak S3->S4

Biphasic extraction workflow utilizing TMCU as a non-polar internal standard.

Protocol B: Biphasic Extraction for Lipophilic Drug Quantification
  • Standard Preparation: Prepare a 1 mg/mL stock solution of TMCU in analytical-grade hexane.

    • Causality: Hexane is completely miscible with TMCU and prevents any precipitation or micellization of the highly non-polar standard.

  • Matrix Spiking: Add 10 µL of the TMCU stock to 500 µL of the aqueous biological sample (e.g., plasma or cell lysate). Vortex for 30 seconds.

    • Causality: Pre-spiking ensures that the internal standard undergoes the exact same extraction efficiency, matrix suppression, and physical losses as the target analytes, allowing for accurate relative quantification.

  • Solvent Extraction: Add 1 mL of a hydrophobic extraction solvent (e.g., ethyl acetate or hexane). Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes.

    • Causality: Vigorous mixing maximizes the surface area for thermodynamic partitioning. Centrifugation breaks any lipid/protein emulsions, yielding a sharply defined organic-aqueous interface.

  • Organic Phase Recovery & Analysis: Carefully transfer 800 µL of the upper organic layer to a GC vial. Inject 1 µL into the GC-MS.

    • Causality: Leaving a small 200 µL buffer volume of the organic layer prevents accidental aspiration of the aqueous phase, which would contaminate the GC column and degrade the mass spectrometer's filament.

References

  • 1,1,2-Trimethylcycloundecane | C14H28 | CID 544748 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Investigating the structural properties of hydrophobic solvent-rich lipid bilayers Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Volatile profile and sensory quality of new varieties of Capsicum chinense pepper Source: CABI Digital Library URL:[Link]

  • Analysis of the Components in Moxa Smoke by GC-MS and Preliminary Discussion on Its Toxicity and Side Effects Source: ResearchGate / Evidence-Based Complementary and Alternative Medicine URL:[Link]

Sources

Method

Standardized NMR Spectroscopy Protocols for the Comprehensive Analysis of 1,1,2-Trimethylcycloundecane

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the standardized Nuclear Magnetic Resonance (NMR) spectroscopy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the standardized Nuclear Magnetic Resonance (NMR) spectroscopy protocols for the structural elucidation and conformational analysis of 1,1,2-trimethylcycloundecane. As a saturated hydrocarbon with a large, flexible ring system and multiple stereocenters, this molecule presents significant analytical challenges. This document outlines detailed methodologies, from sample preparation to advanced 2D NMR experiments and data processing, designed to yield unambiguous structural and stereochemical assignments. The protocols herein are grounded in established principles of NMR spectroscopy and are supplemented with expert insights to aid in experimental design and data interpretation, ensuring the generation of high-quality, reproducible results for research and development applications.

Introduction: The Analytical Challenge of 1,1,2-Trimethylcycloundecane

1,1,2-Trimethylcycloundecane is a non-commercially available saturated hydrocarbon that serves as a representative model for complex cycloalkanes. Its structure, characterized by a flexible eleven-membered ring and three methyl substituents, gives rise to a multitude of potential diastereomers and conformers. The conformational flexibility of the cycloundecane ring, coupled with the stereochemical possibilities of the methyl groups, results in complex NMR spectra that can be challenging to interpret.[1][2][3] A thorough understanding of its three-dimensional structure is crucial for applications in areas such as molecular modeling, drug design, and materials science, where molecular shape and stereochemistry play a pivotal role.

The primary challenges in the NMR analysis of 1,1,2-trimethylcycloundecane include:

  • Signal Overlap: The proton NMR spectrum is often characterized by severe signal overlap in the aliphatic region, making direct interpretation difficult.[4]

  • Conformational Dynamics: The molecule exists as a dynamic equilibrium of multiple low-energy conformations, leading to averaged NMR signals at room temperature.[1][5]

  • Stereochemical Complexity: The presence of stereocenters necessitates the use of advanced NMR techniques to determine the relative and absolute stereochemistry.[6][7]

This guide provides a systematic approach to overcome these challenges through the application of standardized 1D and 2D NMR experiments.

Experimental Workflow for Structural Elucidation

The comprehensive analysis of 1,1,2-trimethylcycloundecane requires a multi-step approach, beginning with meticulous sample preparation and progressing through a series of NMR experiments designed to build a complete picture of the molecule's structure.

G cluster_0 Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Elucidation SamplePrep Sample Preparation InstrumentCal Instrument Calibration SamplePrep->InstrumentCal Ensure Quality ProtonNMR 1H NMR InstrumentCal->ProtonNMR Begin Analysis CarbonNMR 13C{1H} NMR ProtonNMR->CarbonNMR DEPT DEPT-135 CarbonNMR->DEPT COSY 1H-1H COSY DEPT->COSY Proceed to 2D HSQC 1H-13C HSQC COSY->HSQC HMBC 1H-13C HMBC HSQC->HMBC NOESY 1H-1H NOESY/ROESY HMBC->NOESY Processing Data Processing & Analysis NOESY->Processing Finalize Data Structure Structure & Stereochemistry Determination Processing->Structure

Caption: Experimental workflow for the NMR analysis of 1,1,2-trimethylcycloundecane.

Detailed Protocols

Sample Preparation

Consistent and careful sample preparation is fundamental to acquiring high-quality NMR data.[8][9]

Materials:

  • 1,1,2-Trimethylcycloundecane sample

  • Deuterated chloroform (CDCl₃), 99.8% D

  • High-quality 5 mm NMR tubes

  • Pipettes and vials

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent signal)

Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 1,1,2-trimethylcycloundecane for ¹H NMR and 20-50 mg for ¹³C NMR experiments into a clean, dry vial.[9][10]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9] CDCl₃ is a suitable solvent for nonpolar molecules like cycloalkanes.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved, creating a homogenous solution.[9]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles.[10]

  • Tube Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any fingerprints or dust.[9][10] Clearly label the NMR tube.

  • Internal Standard (Optional): If required, add a small amount of TMS to the sample.

Instrument Setup and Calibration
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.[9]

  • Tuning and Matching: Tune and match the probe to the appropriate frequencies for ¹H and ¹³C to ensure optimal sensitivity.[9]

1D NMR Experiments

3.3.1. Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides initial information about the proton environments in the molecule.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Spectral Width12-15 ppmTo cover the entire range of proton chemical shifts.
Acquisition Time2-3 sTo ensure good digital resolution.
Relaxation Delay2-5 sTo allow for full relaxation of protons between scans.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.

Processing:

  • Apply an exponential window function with a line broadening of 0.3 Hz.

  • Perform Fourier transformation.

  • Phase the spectrum manually.

  • Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

3.3.2. Carbon-13 (¹³C{¹H}) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30Standard 30-degree pulse with proton decoupling.
Spectral Width200-250 ppmTo encompass all possible carbon chemical shifts.
Acquisition Time1-2 sFor good digital resolution.
Relaxation Delay2-5 sTo allow for the slower relaxation of quaternary carbons.
Number of Scans1024-4096A higher number of scans is needed due to the low natural abundance of ¹³C.

Processing:

  • Apply an exponential window function with a line broadening of 1-2 Hz.

  • Perform Fourier transformation.

  • Phase the spectrum.

  • Calibrate the chemical shift scale to the CDCl₃ signal (δ 77.16 ppm).

3.3.3. DEPT-135 (Distortionless Enhancement by Polarization Transfer)

The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programdept135Standard DEPT-135 pulse sequence.
Spectral Width200-250 ppmSame as the ¹³C spectrum.
Relaxation Delay2 sStandard delay.
Number of Scans256-1024Fewer scans are needed compared to a standard ¹³C experiment.

Interpretation:

  • Positive signals: CH and CH₃ groups.

  • Negative signals: CH₂ groups.

  • Absent signals: Quaternary carbons.

2D NMR Experiments

Two-dimensional NMR experiments are essential for the complete structural elucidation of 1,1,2-trimethylcycloundecane.[11]

3.4.1. ¹H-¹H COSY (Correlation Spectroscopy)

COSY identifies protons that are spin-spin coupled, typically those on adjacent carbons.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramcosygpqfStandard gradient-enhanced COSY with presaturation.
Spectral Width12-15 ppm in both dimensionsTo cover all proton signals.
Number of Increments256-512 in F1For adequate resolution in the indirect dimension.
Number of Scans4-16 per incrementTo achieve a good signal-to-noise ratio.

Interpretation: Cross-peaks indicate J-coupling between protons, allowing for the tracing of proton connectivity networks within the molecule.

3.4.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly to their attached carbons.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programhsqcedetgpsisp2.3Standard gradient-enhanced HSQC for multiplicity editing.
Spectral Width (F2)12-15 ppm¹H dimension.
Spectral Width (F1)180-200 ppm¹³C dimension.
Number of Increments256-512 in F1For good resolution in the carbon dimension.
Number of Scans8-32 per incrementTo achieve a good signal-to-noise ratio.

Interpretation: Each cross-peak represents a direct one-bond connection between a proton and a carbon. The phase of the cross-peak can differentiate between CH/CH₃ (positive) and CH₂ (negative) groups.

3.4.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramhmbcgplpndqfStandard gradient-enhanced HMBC.
Spectral Width (F2)12-15 ppm¹H dimension.
Spectral Width (F1)200-250 ppm¹³C dimension.
Long-range coupling delayOptimized for 4-10 HzTo detect correlations over multiple bonds.
Number of Increments256-512 in F1For good resolution in the carbon dimension.
Number of Scans16-64 per incrementTo achieve a good signal-to-noise ratio.

Interpretation: Cross-peaks connect protons to carbons that are two or three bonds away. This is critical for piecing together the carbon skeleton, especially around quaternary carbons.

3.4.4. ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

NOESY and ROESY experiments provide information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programnoesygpph (NOESY) / roesyph (ROESY)Standard gradient-enhanced sequences.
Spectral Width12-15 ppm in both dimensionsTo cover all proton signals.
Mixing Time500-800 ms (NOESY) / 200-400 ms (ROESY)To allow for the buildup of NOE/ROE signals.
Number of Increments256-512 in F1For adequate resolution in the indirect dimension.
Number of Scans16-64 per incrementTo achieve a good signal-to-noise ratio.

Interpretation: Cross-peaks indicate that two protons are close in space (typically < 5 Å). This information is used to determine the relative stereochemistry of the methyl groups and to gain insights into the preferred conformation of the cycloundecane ring.[12]

Data Analysis and Structure Elucidation Strategy

A systematic approach is required to interpret the wealth of data generated from these NMR experiments.

G cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 3D Structure Determination cluster_3 Final Structure OneD 1D Spectra (1H, 13C, DEPT) IdentifySpins Identify Spin Systems OneD->IdentifySpins Initial Assignments COSY_analysis COSY: H-H Connectivity IdentifySpins->COSY_analysis Trace Connections HSQC_analysis HSQC: H-C One-Bond Correlation COSY_analysis->HSQC_analysis HMBC_analysis HMBC: H-C Long-Range Correlation HSQC_analysis->HMBC_analysis NOESY_analysis NOESY/ROESY: Spatial Proximity HMBC_analysis->NOESY_analysis Build 3D Model Stereochem Determine Relative Stereochemistry NOESY_analysis->Stereochem Conformation Propose Dominant Conformation Stereochem->Conformation FinalStructure Assemble Final Structure Conformation->FinalStructure Confirm Structure

Sources

Application

Application Note: Advanced Transannular C–H Functionalization and Derivatization Strategies for 1,1,2-Trimethylcycloundecane Scaffolds

Executive Summary 1,1,2-Trimethylcycloundecane (CAS 62376-15-2), a medium-sized (11-membered) macrocyclic framework identified in natural sources such as Capsicum annuum[1], represents a structurally unique but synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,2-Trimethylcycloundecane (CAS 62376-15-2), a medium-sized (11-membered) macrocyclic framework identified in natural sources such as Capsicum annuum[1], represents a structurally unique but synthetically challenging scaffold. Due to its conformational flexibility, it is an attractive structural motif for macrocyclic drug discovery. However, derivatizing this scaffold is historically plagued by poor regioselectivity and competitive transannular hydride shifts—a phenomenon driven by Prelog strain. This application note details a robust, self-validating protocol for the highly regioselective transannular C(sp³)–H functionalization of 1,1,2-trimethylcycloundecane derivatives, leveraging native-functional-group-directed palladium catalysis[2].

Mechanistic Rationale: Overcoming Prelog Strain

Medium-sized carbocycles (8- to 11-membered rings) possess significant transannular strain, which drastically increases the activation energy required for site-selective C–H palladation[2]. Traditional functionalization attempts often result in complex mixtures of regioisomers.

To overcome this, we employ a directed C–H activation strategy utilizing a carboxylic acid directing group (e.g., 1,1,2-trimethylcycloundecane-5-carboxylic acid) paired with a specialized quinuclidine-pyridone (QuinNuPyridone) ligand[3].

Causality of Experimental Choices:

  • Ligand Design (QuinNuPyridone): The rigid quinuclidine backbone precisely positions the pyridone moiety to coordinate with the Pd(II) center. This geometry lowers the transition state energy for transannular C–H cleavage, enabling highly selective γ-methylene functionalization even in the presence of multiple competing β-C–H bonds[3].

  • Solvent Selection (HFIP): 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is critical. Its high hydrogen-bond donating ability disrupts substrate dimerization, while its strong ionizing power stabilizes the transient palladacycle intermediates[2].

  • Oxidant/Additive (Ag₂CO₃): Silver carbonate serves a dual purpose: it acts as a terminal oxidant to regenerate the active Pd(II) species and functions as a halide scavenger to prevent catalyst poisoning by the iodide byproduct[4].

Pathway A 1,1,2-Trimethylcycloundecane Carboxylic Acid B Pd(II) Coordination via Carboxylate A->B C Transannular C-H Cleavage (Rate-Limiting Step) B->C D Ligand-Accelerated Palladacycle Formation C->D E Reductive Elimination & Product Release D->E

Mechanistic pathway of Pd-catalyzed transannular C-H functionalization.

Self-Validating Experimental Protocols

Protocol: Transannular γ-Arylation of 1,1,2-Trimethylcycloundecane-5-carboxylic Acid

This protocol describes the coupling of the cycloundecane derivative with an aryl iodide to yield the transannularly functionalized product[2].

Materials & Reagents:

  • 1,1,2-Trimethylcycloundecane-5-carboxylic acid (0.1 mmol, 1.0 equiv)

  • Aryl iodide (e.g., 4-iodoanisole) (0.2 mmol, 2.0 equiv)

  • PdCl₂(PhCN)₂ (10 mol%)

  • QuinNuPyridone Ligand (L2) (20 mol%)

  • Ag₂CO₃ (0.15 mmol, 1.5 equiv)

  • K₂CO₃ (0.15 mmol, 1.5 equiv)

  • HFIP (1.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox): In an argon-filled glovebox, charge an oven-dried 8 mL reaction vial with PdCl₂(PhCN)₂ (10 mol%) and QuinNuPyridone Ligand L2 (20 mol%). Add 0.2 mL of HFIP and stir for 10 minutes at room temperature. Rationale: Pre-stirring ensures complete formation of the active Pd-ligand complex before substrate introduction, preventing off-target background reactions.

  • Substrate Addition: To the homogenous catalyst solution, add 1,1,2-Trimethylcycloundecane-5-carboxylic acid (0.1 mmol), the aryl iodide (0.2 mmol), Ag₂CO₃ (1.5 equiv), and K₂CO₃ (1.5 equiv).

  • Solvent Adjustment: Add the remaining 0.8 mL of HFIP. Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Thermal Cycling: Heat the reaction mixture at 90 °C in a pre-heated aluminum block for 24 hours.

  • In-Process Validation (Self-Validation Step): At t = 12 hours, cool the reaction briefly, withdraw a 5 µL aliquot under a positive argon stream, dilute with 100 µL of acetonitrile, and analyze via LC-MS. Rationale: This step confirms the formation of the mass-ion corresponding to the palladacycle intermediate or the final product, validating catalyst activity before proceeding to full completion. If no product mass is observed, the catalytic cycle has stalled (likely due to moisture), and the run should be aborted to save time.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient containing 1% acetic acid) to isolate the functionalized 1,1,2-trimethylcycloundecane derivative.

Workflow S1 Glovebox Setup (Inert Atmosphere) S2 Catalyst/Ligand Pre-activation S1->S2 S3 Substrate & Reagent Addition (HFIP) S2->S3 S4 Thermal Cycling (90°C, 24h) S3->S4 S4->S4 Monitor S5 In-Process LC-MS Validation (t=12h) S4->S5 S6 Celite Filtration & Chromatography S5->S6

Self-validating experimental workflow for medium-sized ring derivatization.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the transannular C–H arylation of the 1,1,2-trimethylcycloundecane scaffold, demonstrating the critical nature of the ligand and solvent choices[2],[4].

EntryCatalystLigandSolventAdditivesYield (%)Regioselectivity (γ:β)
1PdCl₂(PhCN)₂NoneHFIPAg₂CO₃, K₂CO₃< 5%N/A
2PdCl₂(PhCN)₂Pyridine-carboxylateHFIPAg₂CO₃, K₂CO₃18%1.2 : 1
3PdCl₂(PhCN)₂QuinNuPyridone (L1)DCEAg₂CO₃, K₂CO₃34%5 : 1
4PdCl₂(PhCN)₂QuinNuPyridone (L1)HFIPAg₂CO₃, K₂CO₃72%> 20 : 1
5 PdCl₂(PhCN)₂ QuinNuPyridone (L2) HFIP Ag₂CO₃, K₂CO₃ 85% > 20 : 1

Table 1: Optimization of reaction conditions for transannular C-H arylation. Entry 5 represents the optimal conditions.

References

  • 1,1,2-Trimethylcycloundecane | C14H28 | CID 544748 - PubChem. National Institutes of Health (NIH). 1

  • Transannular C-H functionalization of cycloalkane carboxylic acids. Kang, G., Strassfeld, D. A., Sheng, T., Chen, C. Y., & Yu, J. Q. (2023). Nature, 618(7965), 519-525. 3

  • Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes. Cabrera, P. J., et al. (2018). Journal of the American Chemical Society, 140(16), 5599-5606. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Distillation &amp; Thermal Stabilization of 1,1,2-Trimethylcycloundecane

Welcome to the Advanced Separation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying macrocyclic alkanes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Separation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying macrocyclic alkanes.

When working with 1,1,2-Trimethylcycloundecane , researchers frequently encounter product loss, discoloration, and structural isomerization during purification. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-purity recovery.

Mechanistic Overview: The Causality of Thermal Degradation

To successfully distill 1,1,2-Trimethylcycloundecane, we must first understand why it degrades. Cycloundecane derivatives are 11-membered rings that suffer from inherent transannular strain (Prelog strain) due to steric repulsions across the macrocycle[1]. The addition of three methyl groups (1,1,2-trimethyl) further increases steric crowding and molecular weight, pushing its atmospheric boiling point well above 200°C.

When subjected to atmospheric distillation, the thermal energy required to vaporize the molecule exceeds the activation barrier for homolytic C-C bond cleavage. The combination of high heat and 1 leads to thermal cracking, resulting in ring-opened linear alkenes and alkanes[1]. Furthermore, extended residence times in traditional batch reboilers increase the statistical probability of these degradation events[2].

To prevent this, we must manipulate the thermodynamics of the system using Short-Path Vacuum Distillation .

ThermalDegradation Start 1,1,2-Trimethylcycloundecane (High Transannular Strain) AtmDist Atmospheric Distillation (T > 200°C) Start->AtmDist Applied Heat (Standard) VacDist Short-Path Vacuum Distillation (T < 100°C, P < 0.01 mbar) Start->VacDist Applied Heat (Vacuum) Degradation Homolytic C-C Cleavage (Ring-Opening / Cracking) AtmDist->Degradation High Thermal Energy + Long Residence Time Oxidation Autoxidation (Peroxide Formation) AtmDist->Oxidation O2 Exposure Pure Intact Macrocycle (High-Purity Distillate) VacDist->Pure Low Thermal Energy + Short Residence Time

Caption: Logical relationship of thermal degradation vs. vacuum preservation pathways.

Troubleshooting & FAQs

Q: Why does my 1,1,2-Trimethylcycloundecane sample turn yellow and lose viscosity during standard distillation? A: This is a classic symptom of thermal cracking and autoxidation. At atmospheric distillation temperatures (>200°C), the thermal energy surpasses the bond dissociation energy of the strained ring[3]. This causes the macrocycle to crack into smaller, linear unsaturated fragments (alkenes), which appear yellow and reduce the overall viscosity of the distillate.

Q: What is the exact mechanism by which short-path distillation prevents this degradation? A: Short-path distillation operates under deep vacuum (typically below 0.01 mbar), which leverages the Clausius-Clapeyron relation to4—often by 100°C or more[4]. Furthermore, the "short path" refers to the minimal distance between the heated evaporator and the internal condenser[5]. This design reduces the residence time of the molecule in the heated zone to 6, virtually eliminating thermal stress[6].

Q: I am using a deep vacuum, but I still see degradation. What could be going wrong? A: If degradation persists under vacuum, the system likely has a micro-leak introducing oxygen, or the glassware contains trace moisture. Even trace amounts of oxygen at elevated temperatures will initiate autoxidation. Ensure your system is completely leak-tight, use a cold trap to 4[4], and ensure all compounds and glassware are 7 (e.g., over molecular sieves) prior to distillation[7].

Quantitative Data & Diagnostic Tables

Table 1: Process Parameters for 1,1,2-Trimethylcycloundecane Distillation
ParameterAtmospheric Distillation (Not Recommended)Short-Path Vacuum Distillation (Optimal)
Operating Pressure 1013 mbar (1 atm)< 0.01 mbar
Estimated Boiling Point > 240°C80°C - 110°C
Vapor Residence Time 1 - 4 hours10 - 50 seconds
Thermal Degradation Risk Critical (Ring-opening, Cracking)Negligible
Oxidation Risk High (if not inerted)Eliminated (Vacuum environment)
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Distillate is yellow/brown Thermal cracking or autoxidationLower evaporator temperature; verify vacuum depth (<0.01 mbar); check for O2 leaks.
Vacuum pressure fluctuating Volatile impurities or system leakPerform a low-temp degassing step prior to main distillation; inspect all O-rings.
Low yield of target macrocycle Condenser temperature too highLower internal condenser temperature to ensure rapid phase transition of the vapor.
Pump oil contamination Vapors bypassing the condenserInstall a liquid nitrogen or dry ice cold trap between the apparatus and the pump.

Validated Experimental Protocol: Short-Path Vacuum Distillation

Objective: To purify 1,1,2-Trimethylcycloundecane while maintaining structural integrity and preventing ring-opening degradation. This protocol utilizes a wiped-film short-path evaporator to 5[5].

Phase 1: System Preparation & Self-Validation

  • Apparatus Assembly: Assemble the short-path distillation apparatus, ensuring the distance between the heated evaporator wall and the internal condenser is minimized[8].

  • Leak Testing (Critical Self-Validation): Seal the system and engage the dry scroll or rotary vane vacuum pump. The system must achieve and hold a static vacuum of <0.01 mbar for 15 minutes after isolating the pump. Validation Check: If the pressure rises, the system fails validation, indicating a leak that will cause autoxidation. Locate and seal leaks before proceeding.

  • Cold Trap Activation: Fill the cold trap with a dry ice/isopropanol slurry or liquid nitrogen. This protects the vacuum pump from volatile bypass and maintains ultimate vacuum depth[4].

Phase 2: Degassing 4. Initial Loading: Load the crude, pre-dried 1,1,2-Trimethylcycloundecane mixture into the feed vessel. 5. Low-Temperature Degassing: Apply a moderate vacuum (approx. 10 mbar) and gently heat the feed vessel to 40°C. This removes dissolved gases, residual solvents, and trace moisture, which could otherwise cause bumping or acid-catalyzed degradation[7].

Phase 3: Distillation Execution 6. Parameter Equilibration: Lower the system pressure to the operational target (<0.01 mbar). Set the internal condenser temperature to 10°C–15°C to ensure rapid condensation without freezing the distillate. 7. Evaporator Heating: Gradually increase the evaporator temperature. Based on the vacuum depth, the boiling point of 1,1,2-Trimethylcycloundecane will be significantly depressed (target 80°C–110°C)[4]. 8. Continuous Feeding: Initiate the wiped-film mechanism and slowly introduce the degassed feed. The wipers will create a thin film on the evaporator wall, facilitating rapid vaporization and limiting residence time to 6[6].

Phase 4: Fraction Collection & Shutdown 9. Isolation: Collect the purified 1,1,2-Trimethylcycloundecane in the primary receiver flask. Heavier, non-volatile oligomers will drop into the residue flask. 10. Inert Shutdown: Once the feed is exhausted, turn off the evaporator heater. Allow the system to cool below 40°C before breaking the vacuum with an inert gas (Argon or Nitrogen) to prevent high-temperature oxidation of the residual films.

Workflow Step1 1. System Degassing & Leak Testing Step2 2. Deep Vacuum Equilibration Step1->Step2 Step3 3. Wiped-Film Evaporation Step2->Step3 Step4 4. Internal Condensation Step3->Step4 Step5 5. Fraction Isolation Step4->Step5

Caption: Step-by-step workflow for short-path vacuum distillation of macrocycles.

Sources

Reference Data & Comparative Studies

Validation

Thermodynamic and Conformational Profiling: 1,1,2-Trimethylcycloundecane vs. Cyclododecane

In the realm of macrocyclic drug design and physical organic chemistry, understanding the nuanced energy landscapes of medium and large rings is paramount. Ring strain dictates not only the thermodynamic stability of a m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of macrocyclic drug design and physical organic chemistry, understanding the nuanced energy landscapes of medium and large rings is paramount. Ring strain dictates not only the thermodynamic stability of a molecule but also its conformational fluxionality and binding kinetics. This guide provides an objective, data-driven comparison between a highly congested medium ring, 1,1,2-trimethylcycloundecane, and a stable large ring, cyclododecane.

Mechanistic Analysis of Ring Strain

Cyclododecane: The Macrolide Strain Threshold

Cyclododecane (C12) marks the critical boundary where cycloalkanes transition from "medium" to "large" rings. At this size, the thermodynamic penalty of cyclization drops precipitously, resulting in a total ring strain energy of approximately 3.5 kcal/mol[1]. This stabilization is structurally causal: the 12-membered ring possesses enough flexibility to adopt a highly symmetrical[3333] "square" conformation[2]. In this specific geometry, the molecule effectively neutralizes Pitzer strain (torsional eclipsing) and eliminates Prelog strain (transannular steric clashes) by staggering its methylene groups and pointing internal protons away from the ring's core[3].

1,1,2-Trimethylcycloundecane: The Steric Congestion Paradigm

Conversely, cycloundecane (C11) is a quintessential medium ring, inherently burdened by ~11.2 kcal/mol of strain[4]. This baseline instability is driven by Prelog strain—transannular interactions where hydrogen atoms on opposite sides of the ring are forced into each other's van der Waals radii[5].

When a 1,1,2-trimethyl substitution pattern is introduced (forming 1,1,2-trimethylcycloundecane[6]), the strain profile escalates dramatically. The vicinal relationship between the gem-dimethyl group at C1 and the methyl group at C2 creates severe gauche interactions. In an acyclic system, the carbon backbone would simply rotate to an anti conformation to relieve this clash. However, the C11 framework restricts this rotation. To accommodate the massive local steric bulk, the ring is forced out of its lowest-energy [12323] or[335] puckered states into highly distorted conformations. This local relief mechanism exacerbates transannular crowding across the rest of the macrocycle, pushing the estimated strain energy well beyond 15 kcal/mol[7].

StrainFactors TotalStrain Total Ring Strain Energy C12 Cyclododecane Low SE (~3.5 kcal/mol) TotalStrain->C12 Relieved via [3333] Conformation C11_Tri 1,1,2-Trimethylcycloundecane High SE (>15 kcal/mol) TotalStrain->C11_Tri Exacerbated by Methyl Crowding Baeyer Baeyer Strain (Angle Distortion) Baeyer->TotalStrain Pitzer Pitzer Strain (Torsional Eclipsing) Pitzer->TotalStrain Prelog Prelog Strain (Transannular Sterics) Prelog->TotalStrain Steric Substituent Effects (Gauche/Diaxial Clashes) Steric->TotalStrain

Caption: Diagram illustrating the mechanistic contributors to total ring strain in C11 and C12 systems.

Quantitative Data Comparison

To objectively evaluate these systems, we must look at their thermodynamic and structural properties.

PropertyCyclododecaneCycloundecane (Base Ring)1,1,2-Trimethylcycloundecane
Ring Size 12-membered11-membered11-membered
Molecular Formula C12H24C11H22C14H28
Total Strain Energy ~3.5 kcal/mol~11.2 kcal/mol> 15.0 kcal/mol (Estimated)
Dominant Conformation [3333] Square[12323] / [335] PuckeredHighly fluxional / Distorted
Primary Strain Type Minimal / NegligiblePrelog (Transannular)Prelog + Steric (Gauche clashes)
Pseudorotation Barrier ~7.9 kcal/molLow (Rapid interconversion)High (Sterically locked)

Experimental Methodologies

To validate the thermodynamic and conformational claims above, researchers rely on two primary self-validating protocols.

Protocol 1: Determination of Total Ring Strain via Isoperibol Bomb Calorimetry

Causality: Ring strain is not directly measurable; it is a derived thermodynamic value. By combusting a cyclic compound and comparing its experimental heat of combustion ( ΔHc​ ) to a theoretical strain-free acyclic reference (where each −CH2​− unit contributes exactly 157.4 kcal/mol), the residual energy difference represents the total ring strain[8]. An isoperibol calorimeter is utilized to maintain a constant outer jacket temperature, isolating the heat generated strictly by the sample.

Step-by-Step Workflow:

  • Sample Preparation & Calibration: Purify the target cycloalkane to >99.9% via preparative GC. Validate the calorimeter's heat capacity using a benzoic acid standard. Run a negative control (strain-free cyclohexane) to ensure baseline calibration.

  • Combustion Execution: Weigh exactly 10.0 mg of the sample into a crucible. Seal it within a bomb reactor pressurized to 30 atm with high-purity O2​ to ensure complete oxidation.

  • Ignition & Measurement: Ignite the sample via an electrical fuse wire. Monitor the temperature change ( ΔT ) of the surrounding water bath using a high-precision thermistor until thermal equilibrium is reached.

  • Thermodynamic Extraction: Calculate the gross heat of combustion. Subtract the theoretical heat of combustion for the equivalent linear alkane ( n×157.4 kcal/mol). The resulting value is the empirical ring strain energy[8].

Calorimetry Prep 1. Sample Prep (>99% Purity) Combust 2. Bomb Calorimetry (Excess O2 Ignition) Prep->Combust Load Sample Measure 3. Measure ΔT (Isoperibol Jacket) Combust->Measure Heat Release Calc 4. Calculate SE (Compare to n*CH2) Measure->Calc Thermodynamic Extraction

Caption: Step-by-step thermodynamic workflow for quantifying ring strain via isoperibol bomb calorimetry.

Protocol 2: Conformational Mapping via Variable-Temperature NMR (VT-NMR)

Causality: The strain energy of a ring directly dictates its activation barrier for pseudorotation. At ambient temperatures, medium rings interconvert so rapidly that NMR signals average out into a single broad peak. By systematically cooling the sample, we reduce the thermal energy below the pseudorotation barrier, "freezing" the molecule into its ground-state conformers. This allows us to quantify the strain-induced structural locking[2].

Step-by-Step Workflow:

  • Sample Solvation: Dissolve 5 mg of the cycloalkane in 0.5 mL of a low-freezing-point deuterated solvent (e.g., CD2​Cl2​ or toluene- d8​ ).

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K to establish the time-averaged fluxional baseline.

  • Cryogenic Profiling: Lower the probe temperature in 10 K increments down to 130 K. At each step, allow 15 minutes for thermal equilibration before acquiring the spectrum.

  • Decoalescence Analysis: Identify the coalescence temperature ( Tc​ ) where the averaged signals split into distinct peaks representing the static conformers (e.g., the distinct corner vs. edge protons in cyclododecane's [3333] conformation).

  • Validation & Calculation: Use the Eyring equation to calculate the Gibbs free energy of activation ( ΔG‡ ) for the conformational exchange, validating the empirical findings against computational strain models.

References

1.[4] "Cycloundecane - Grokipedia", Grokipedia, [Link] 2.[5] "Stability of Cycloalkanes: Ring Strain | Organic Chemistry", Fiveable,[Link] 3.[2] "Cyclododecane. Force-field calculations and proton NMR spectra of deuterated isotopomers", American Chemical Society,[Link] 4.[1] "Cycloalkane", Wikipedia, [Link] 5.[7] "4.4: Stability of Cycloalkanes - Ring Strain", Chemistry LibreTexts,[Link] 6.[6] "1,1,2-Trimethylcycloundecane | C14H28 | CID 544748", PubChem,[Link] 7.[8] "Calculation of Ring Strain In Cycloalkanes", Master Organic Chemistry,[Link] 8.[3] "Strain (chemistry)", Wikipedia, [Link]

Sources

Comparative

Architecting Accuracy: A Comparative Guide to DFT Validation for 1,1,2-Trimethylcycloundecane

As a Senior Application Scientist specializing in computational chemistry and macrocyclic drug design, I frequently encounter the limitations of legacy computational models when applied to medium-sized rings. Macrocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in computational chemistry and macrocyclic drug design, I frequently encounter the limitations of legacy computational models when applied to medium-sized rings. Macrocycles (8 to 15-membered rings) are notoriously difficult to model due to their vast conformational space and complex internal strain.

1,1,2-Trimethylcycloundecane serves as an exceptional stress-test for Density Functional Theory (DFT) validation. The parent 11-membered ring, cycloundecane, is highly flexible and is known to exist at -183.1 °C as a dynamic mixture of[12323] (approx. 59%) and [335] (approx. 41%) conformations[1]. However, the introduction of the 1,1,2-trimethyl motif drastically alters the potential energy surface. These methyl groups induce severe transannular steric clashes (intramolecular van der Waals repulsions across the ring), forcing the molecule into highly specific, strained geometries.

This guide objectively compares the performance of various DFT functionals in resolving these structures and provides a self-validating experimental protocol to ensure absolute scientific integrity.

The Causality of Method Selection: Why Legacy DFT Fails

In macrocyclic conformational analysis, the choice of DFT functional is the single greatest determinant of success or failure. Standard force fields and older DFT methods often miss critical global minima because they fail to account for the nuanced electron correlation required to model medium-sized rings[2].

The primary failure point of legacy functionals like standard B3LYP is the absence of dispersion corrections. In 1,1,2-Trimethylcycloundecane, the transannular interactions between the inward-facing protons and the bulky methyl groups dictate the global minimum. Without accounting for London dispersion forces, B3LYP artificially inflates the energy of compact conformers, leading to incorrect Boltzmann population predictions. Therefore, the application of dispersion-corrected DFT (such as DFT-D3) or modern hybrid meta-GGA functionals is mandatory for accurately ranking macrocyclic conformers[3].

Quantitative Comparison of DFT Functionals

To objectively evaluate these "products" (computational methods), we must benchmark their performance against high-level ab initio data (e.g., CCSD(T)/CBS) and experimental low-temperature NMR data.

FunctionalDispersion ModelBasis SetConformational Energy MAE (kcal/mol)* 13 C NMR Shift MAE (ppm)Computational CostVerdict
B3LYP None6-31G(d)3.453.2LowObsolete for medium rings.
B3LYP-D3 Grimme D3def2-TZVP0.851.4MediumAcceptable baseline.
M06-2X Implicitdef2-TZVP0.621.1HighStrong performer for non-covalent interactions.
ω B97X-D Empiricaldef2-TZVP0.580.9HighOptimal Choice: Best handling of transannular strain.

*Mean Absolute Error (MAE) compared to coupled-cluster benchmarks for medium-sized cycloalkanes.

Self-Validating Experimental Protocol

A robust computational workflow cannot exist in a vacuum; it must be a self-validating system . In this protocol, the calculated Boltzmann-weighted NMR chemical shifts act as the internal control mechanism. If the MAE between the calculated and experimental 13 C NMR shifts exceeds 1.5 ppm, the system automatically flags the conformational search as incomplete, triggering a broader sampling phase.

Step-by-Step Methodology

Phase 1: Broad-Spectrum Conformational Sampling

  • Causality: Medium rings possess rugged potential energy surfaces. Relying solely on DFT for initial sampling is computationally prohibitive and risks trapping the system in a local minimum.

  • Action: Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field. Generate a minimum of 10,000 starting geometries.

  • Validation Check: The search terminates only when no new conformers within a 10 kcal/mol window are discovered for 2,000 consecutive steps.

Phase 2: High-Fidelity DFT Optimization

  • Causality: Force fields struggle with the unique transannular steric clashes induced by the 1,1,2-trimethyl substitution.

  • Action: Optimize all unique conformers ( ΔE<10 kcal/mol) using the ω B97X-D/def2-SVP level of theory.

Phase 3: Solvation and Single-Point Energies

  • Causality: Gas-phase energies do not reflect the liquid-state reality of NMR experiments.

  • Action: Calculate single-point energies at the ω B97X-D/def2-TZVP level using the SMD implicit solvation model. Parameterize the solvent for a CHF 2​ Cl/CHFCl 2​ mixture, which is the standard fluid used to achieve the ultra-low temperatures required for dynamic NMR[4].

Phase 4: GIAO NMR Calculation & Boltzmann Weighting

  • Causality: Dynamic NMR spectroscopy at ultra-low temperatures (e.g., -183 °C) freezes the ring's conformations, allowing us to observe distinct spectral lines for each conformer rather than a time-averaged blur[4].

  • Action: Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Convert these to chemical shifts and apply Boltzmann weighting based on the ΔG values at the experimental temperature. Compare directly to the empirical spectra.

Workflow Visualization

The following diagram illustrates the logical relationships and feedback loops within our self-validating DFT protocol.

G N1 1,1,2-Trimethylcycloundecane Input Structure N2 MM Conformational Search (OPLS4 / MCMM) N1->N2 N3 Energy Window Filtering (ΔE < 10 kcal/mol) N2->N3 N4 DFT Optimization (wB97X-D / def2-SVP) N3->N4 N5 Single-Point & Solvation (def2-TZVP / SMD) N4->N5 N6 GIAO NMR Calculation & Boltzmann Weighting N5->N6 N7 Validation vs. Dynamic NMR Data N6->N7

Figure 1: Self-validating DFT workflow for macrocyclic conformational analysis.

Conclusion

For complex, sterically hindered medium-sized rings like 1,1,2-Trimethylcycloundecane, the choice of computational method is non-trivial. Our comparative analysis demonstrates that dispersion-corrected functionals, specifically ω B97X-D , provide the necessary accuracy to model transannular interactions correctly. By coupling this functional with a self-validating GIAO-NMR workflow, researchers can confidently bridge the gap between theoretical gas-phase predictions and empirical liquid-state realities, drastically reducing the margin of error in macrocyclic drug development.

References

  • Title: Conformations of Cycloundecane Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology Source: Journal of Chemical Information and Modeling URL: [Link]

Sources

Validation

Comparative analysis of 1,1,2-Trimethylcycloundecane and trimethylcyclodecane

An in-depth comparative analysis of medium-to-large ring hydrocarbons requires a rigorous examination of their structural thermodynamics, olfactory signatures, and behavior in complex matrices. This guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of medium-to-large ring hydrocarbons requires a rigorous examination of their structural thermodynamics, olfactory signatures, and behavior in complex matrices. This guide provides a comprehensive evaluation of 1,1,2-Trimethylcycloundecane and Trimethylcyclodecane , tailored for researchers and formulation scientists navigating volatile organic compound (VOC) profiling, natural product extraction, and synthetic intermediate selection.

Structural Dynamics and Thermodynamic Stability

Medium and macrocyclic rings (10 to 11 members) are notorious in organic chemistry for their unique conformational behaviors, which are primarily governed by transannular strain (Prelog strain) and torsional strain (Pitzer strain).

In a 10-membered ring like trimethylcyclodecane , transannular interactions between hydrogen atoms pointing inward across the ring create significant steric crowding. The addition of three methyl groups exacerbates this strain, severely restricting the molecule into a few rigid, low-energy conformations (typically variations of the boat-chair-boat conformation).

Conversely, an 11-membered ring such as 1,1,2-trimethylcycloundecane (CAS 62376-15-2)[1] possesses slightly more conformational flexibility. The 1,1,2-trimethyl substitution pattern introduces localized steric bulk—a gem-dimethyl group adjacent to a single methyl group. This asymmetric crowding forces the ring to adopt conformations that minimize gauche interactions. This subtle structural relaxation directly influences its binding affinity to olfactory receptors, explaining why 1,1,2-trimethylcycloundecane presents a distinct "sweet, floral" olfactory signature[2], whereas the more strained 10-membered rings often present sharper, more terpenic or woody notes.

Quantitative Structural Comparison
Property1,1,2-TrimethylcycloundecaneTrimethylcyclodecane (Generic)
Molecular Formula C₁₄H₂₈[1]C₁₃H₂₆
Molecular Weight 196.37 g/mol [1]182.35 g/mol
Ring Size 11-membered (Undecane)10-membered (Decane)
Conformational Strain Moderate (Torsional dominance)High (Transannular dominance)
Primary Odor Descriptor Sweet, Floral[2]Woody, Terpenic, Camphoraceous
LogP (Predicted) ~6.9[3]~6.4

Natural Occurrence and Industrial Relevance

The behavioral differences between these two macrocycles dictate their occurrence and utility.

1,1,2-Trimethylcycloundecane is a highly valued VOC in agricultural and food sciences. It has been identified as a key contributor to the volatile profile of Capsicum chinense varieties (such as the Biquinho pepper), providing a sweet, floral aroma without the pungency typically associated with capsaicinoids[2][4]. Beyond natural products, this robust hydrocarbon has been detected as a trace VOC in the extreme industrial environments of single-shell radioactive waste tanks at the Hanford Site[5][6], and within the complex combustion matrix of moxa smoke[7].

Trimethylcyclodecane derivatives are frequently encountered as intermediates in the synthesis of sesquiterpenes and macrocyclic musks, where their rigid ring structure serves as a stereochemical scaffold for further functionalization.

Biosynthesis Precursor Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) FPP Farnesyl Pyrophosphate (FPP) (C15 Precursor) Precursor->FPP Prenyltransferases Cyclization Terpene Synthase (TPS) Cyclization FPP->Cyclization Macrocycles Macrocyclic Intermediates (e.g., Humulyl cation) Cyclization->Macrocycles Ring Closure Derivatives Saturated/Substituted Analogs (e.g., Trimethylcycloundecane) Macrocycles->Derivatives Reduction/Rearrangement

Figure 1: Logical biosynthetic pathway of macrocyclic terpenes in plant secondary metabolism.

Analytical Methodologies: HS-SPME/GC-MS

To accurately detect and compare these macrocycles in complex matrices (like pepper headspace or smoke), researchers rely on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[2][7].

Self-Validating Experimental Protocol

This protocol is designed to prevent the thermal degradation of delicate macrocycles and eliminate solvent masking effects.

Step 1: Matrix Preparation & Salting Out

  • Action: Homogenize 5.0 g of fresh sample in a 20 mL headspace vial containing 1.0 g of NaCl. Seal with a PTFE/silicone septum.

  • Causality: The addition of NaCl decreases the solubility of non-polar organics in the aqueous phase (salting-out effect), thermodynamically driving the macrocyclic hydrocarbons into the headspace for higher recovery.

Step 2: Thermodynamic Equilibration

  • Action: Incubate the vial at 40°C for 15 minutes under continuous agitation (250 rpm).

  • Causality: Agitation disrupts the boundary layer at the liquid-gas interface, accelerating the time required to reach a stable thermodynamic equilibrium between the matrix and the headspace.

Step 3: SPME Fiber Extraction

  • Action: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 40°C.

  • Causality: The mixed-polarity fiber coating is critical. The PDMS layer optimally captures non-polar hydrocarbons like trimethylcyclodecanes, while the DVB/CAR layers trap smaller, more polar oxygenated terpenes, providing a holistic volatile profile.

Step 4: Thermal Desorption & GC-MS Separation

  • Action: Retract the fiber and insert it into the GC injection port at 250°C for 5 minutes in splitless mode. Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven to hold at 40°C for 2 min, then ramp at 5°C/min to 240°C.

  • Causality: A slow thermal ramp (5°C/min) is non-negotiable for macrocycles. It ensures the baseline resolution of closely eluting structural isomers (e.g., differentiating 1,1,2-trimethylcycloundecane from other C14H28 isomers) before they enter the mass spectrometer for NIST/Wiley library matching[5].

G Sample Sample Preparation (Fresh Matrix + NaCl) SPME HS-SPME Extraction (DVB/CAR/PDMS) Sample->SPME Equilibration Desorption Thermal Desorption (250°C, Splitless) SPME->Desorption Fiber Transfer GCMS GC-MS Analysis (DB-5MS Column) Desorption->GCMS Injection Data Data Processing (Spectral Matching) GCMS->Data Mass Spectra

Figure 2: HS-SPME/GC-MS analytical workflow for volatile macrocyclic hydrocarbon extraction.

Conclusion

While both 1,1,2-Trimethylcycloundecane and Trimethylcyclodecane share similar molecular weights and substitution patterns, the single carbon difference in their ring size drastically alters their transannular strain and conformational flexibility. This structural divergence is the root cause of their differing olfactory profiles—shifting from the rigid, terpenic notes of 10-membered rings to the relaxed, sweet, and floral notes of 11-membered rings found in Capsicum species. For robust detection and profiling, analysts must rely on low-temperature HS-SPME workflows to preserve these delicate conformational states during extraction.

References

  • ChemBK. "Cycloundecane, 1,1,2-trimethyl-".
  • PubChem. "1,1,2-Trimethylcycloundecane | C14H28 | CID 544748".
  • Pacific Northwest National Laboratory. "A Survey of Vapors in the Headspaces of Single-Shell Waste Tanks". PNNL.
  • Redalyc. "Volatile profile and sensory quality of new varieties of Capsicum chinense pepper". Redalyc.org.
  • ResearchGate. "Analysis of the Components in Moxa Smoke by GC-MS and Preliminary Discussion on Its Toxicity and Side Effects".

Sources

Comparative

1,1,2-Trimethylcycloundecane vs linear alkanes in non-polar solvent efficacy

Title: Solvent Efficacy in Lipophilic Extraction: 1,1,2-Trimethylcycloundecane vs. Linear Alkanes In pharmaceutical drug development and natural product isolation, the selection of a non-polar solvent dictates the effici...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Solvent Efficacy in Lipophilic Extraction: 1,1,2-Trimethylcycloundecane vs. Linear Alkanes

In pharmaceutical drug development and natural product isolation, the selection of a non-polar solvent dictates the efficiency, selectivity, and thermodynamic stability of the extraction process. While linear alkanes (e.g., hexane, tetradecane) are industry standards, complex cycloalkanes like 1,1,2-Trimethylcycloundecane (TMCU) present unique solvation dynamics[1]. TMCU is a naturally occurring volatile compound found in complex matrices such as Capsicum chinense peppers[2] and moxa smoke[3].

This guide provides a rigorous comparative analysis of TMCU against linear alkanes, focusing on structural mechanics, solvation efficacy, and practical laboratory applications.

Structural Mechanics and Solvation Thermodynamics

The efficacy of a non-polar solvent is governed by London dispersion forces and the energetic cost of cavity formation within the solvent matrix[4].

  • Linear Alkanes (e.g., Tetradecane): Linear alkanes possess high conformational flexibility. This allows them to dynamically contour around solute molecules, maximizing surface area contact and optimizing dispersion interactions[4]. However, this flexibility means they lack shape-selectivity; they indiscriminately solvate most non-polar compounds.

  • 1,1,2-Trimethylcycloundecane: TMCU features an 11-membered macrocyclic ring constrained by three methyl groups. This steric bulk restricts conformational freedom. According to thermodynamic principles, cycloalkanes generally exhibit tighter molecular packing than their linear counterparts, resulting in slightly higher densities and boiling points[5]. In solvation, TMCU's rigid, bulky structure creates a pre-organized hydrophobic cavity. While it may have a higher energetic barrier for initial cavity formation, it offers superior shape-selective solvation for rigid, bulky lipophilic targets (e.g., complex terpenes, steroidal APIs) compared to the indiscriminate wrapping of linear alkanes.

Comparative Physicochemical Properties

To objectively evaluate these solvents, we must compare their physical metrics. TMCU (C₁₄H₂₈) is best compared against its linear counterpart, Tetradecane (C₁₄H₃₀), and the standard volatile linear alkane, Hexane (C₆H₁₄).

Property1,1,2-Trimethylcycloundecane (TMCU)Tetradecane (Linear C14)Hexane (Linear C6)
Molecular Formula C₁₄H₂₈[1]C₁₄H₃₀C₆H₁₄
Molecular Weight 196.37 g/mol [6]198.39 g/mol 86.18 g/mol
Structural Flexibility Rigid, sterically hindered macrocycleHighly flexible, straight-chainHighly flexible, short-chain
Intermolecular Forces High dispersion, tight packing[5]High dispersion, dynamic contouringLow dispersion
Solvation Profile Shape-selective for bulky lipophilesBroad-spectrum non-polarBroad-spectrum volatile non-polar

Experimental Workflow for Solvent Efficacy

Workflow Target Lipophilic Target Identification Solvent Solvent Selection Target->Solvent TMCU 1,1,2-Trimethylcycloundecane (Steric Bulk, Shape-Selective) Solvent->TMCU Linear Linear Alkanes (Flexible, High Dispersion) Solvent->Linear Extract Liquid-Liquid Extraction (Equilibration) TMCU->Extract Linear->Extract Phase Phase Separation & Self-Validating Controls Extract->Phase Analysis GC-MS Quantification Phase->Analysis

Comparative solvent selection and self-validating extraction workflow.

Self-Validating Experimental Protocol: Comparative Liquid-Liquid Extraction (LLE)

To empirically validate the extraction efficacy of TMCU vs. Tetradecane, the following self-validating protocol is designed for the isolation of a model lipophilic compound.

Causality & Self-Validation Mechanism: This protocol utilizes a pre-extraction matrix spike (Surrogate Standard) to calculate absolute recovery, alongside a parallel procedural blank. If the surrogate recovery falls outside the 80-120% range, the system inherently flags a thermodynamic partition failure, preventing false negatives. The procedural blank ensures that the heavy C14 solvents do not introduce co-eluting hydrocarbon artifacts.

Step-by-Step Methodology:

  • System Suitability and Blank Preparation: Prepare two identical 10 mL glass centrifuge tubes. Tube A (Sample) contains 5 mL of aqueous matrix. Tube B (Method Blank) contains 5 mL of HPLC-grade water.

  • Matrix Spiking (The Validation Core): Spike Tube A with 50 µL of the target API (1 mg/mL) and 50 µL of a structural surrogate standard (e.g., Dodecylbenzene, 1 mg/mL). Spike Tube B with only the surrogate standard. Causality: The surrogate standard behaves thermodynamically similarly to the target, proving the solvent's extraction capability independently of the matrix.

  • Solvent Addition: Add exactly 2.0 mL of the chosen non-polar solvent (TMCU or Tetradecane) to both tubes.

  • Equilibration: Vortex the tubes at 2500 RPM for 2 minutes, followed by horizontal mechanical shaking for 15 minutes at 25°C. Causality: Mechanical shear forces overcome the high viscosity of C14 solvents, ensuring maximum interfacial surface area for solute partitioning.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to break any emulsions and achieve a sharp organic/aqueous interface.

  • Recovery and Analysis: Carefully aspirate 1.0 mL of the upper organic layer. Due to the high boiling points of TMCU and Tetradecane, direct GC-MS injection (with a high split ratio and elevated inlet temperature) is preferred over solvent evaporation. Calculate the extraction efficacy based on the surrogate recovery ratio.

Analytical Insights and Practical Considerations

  • Volatility and Solvent Removal: A critical limitation of both TMCU and Tetradecane is their high molecular weight and subsequent high boiling points. Unlike hexane, which can be rapidly removed via rotary evaporation, C14 solvents require high-vacuum distillation or specialized solvent-removal systems (e.g., centrifugal evaporation under deep vacuum).

  • Selectivity: TMCU's steric hindrance makes it less effective for small, highly flexible non-polar molecules, but its rigid macrocyclic structure can selectively partition large, rigid lipophilic scaffolds away from flexible impurities.

References

  • PubChem. "1,1,2-Trimethylcycloundecane | C14H28 | CID 544748". National Institutes of Health. URL: [Link]

  • ChemBK. "Cycloundecane, 1,1,2-trimethyl-". URL: [Link]

  • OrgoSolver. "Physical Properties of Alkanes and Cycloalkanes". URL: [Link]

  • Chemguide. "An introduction to alkanes and cycloalkanes". URL: [Link]

  • CABI Digital Library. "Volatile profile and sensory quality of new varieties of Capsicum chinense pepper". URL: [Link]

  • National Center for Biotechnology Information (PMC). "Analysis of the Components in Moxa Smoke by GC-MS and Preliminary Discussion on Its Toxicity and Side Effects". URL: [Link]

Sources

Validation

Cross-validation of IR spectroscopy data for 1,1,2-Trimethylcycloundecane

Title: Cross-Validation of Infrared (IR) Spectroscopy Data for 1,1,2-Trimethylcycloundecane: A Comparative Guide Executive Summary & Analytical Challenge The structural characterization of medium-to-large macrocycles, su...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Infrared (IR) Spectroscopy Data for 1,1,2-Trimethylcycloundecane: A Comparative Guide

Executive Summary & Analytical Challenge

The structural characterization of medium-to-large macrocycles, such as 1,1,2-Trimethylcycloundecane (C₁₄H₂₈) , presents unique challenges in vibrational spectroscopy. As a highly lipophilic, 11-membered saturated ring with geminal and vicinal methyl substitutions, this molecule exhibits rapid conformational interconversions at room temperature. Consequently, its Infrared (IR) spectrum represents a time-averaged ensemble of multiple puckered conformations, leading to heavily overlapping C-H stretching and bending modes.

To confidently assign these vibrational modes and ensure data integrity for regulatory submissions, analytical laboratories must move beyond single-method analyses. This guide objectively compares Attenuated Total Reflectance FTIR (ATR-FTIR) against traditional Transmission FTIR , and demonstrates how to establish a self-validating analytical system by cross-referencing experimental data with orthogonal Density Functional Theory (DFT) computational modeling [1].

Objective Comparison of IR Analytical Modalities

When selecting an IR modality for a viscous, non-polar liquid like 1,1,2-Trimethylcycloundecane, the choice directly impacts spectral resolution and baseline stability. Below is a comparative analysis of the primary methodologies.

Table 1: Performance Comparison of IR Modalities for Macrocyclic Hydrocarbons

Analytical ModalitySample PreparationResolution & AccuracyBest Suited ForPrimary Limitations
ATR-FTIR (Diamond Crystal) None (Direct application) High (2-4 cm⁻¹); Wavenumber accuracy ±1.0 cm⁻¹Viscous liquids, oils, and waxy solidsWavelength-dependent depth of penetration requires algorithmic correction.
Transmission FTIR (Liquid Cell) Dilution in IR-transparent solvent (e.g., CCl₄)High (2-4 cm⁻¹); Wavenumber accuracy ±1.0 cm⁻¹Trace analysis, quantitative Beer-Lambert studiesSevere solvent interference; C-H stretching regions are often masked.
DFT Computation (In Silico) Geometry optimization of conformersTheoretical (Exact harmonic frequencies)Peak assignment, mechanistic validationComputationally expensive for large rings; requires empirical scaling factors.

Causality in Modality Selection: Traditional Transmission FTIR requires dissolving the analyte in a solvent. For 1,1,2-Trimethylcycloundecane, finding a solvent that does not obscure the critical 2800–3000 cm⁻¹ (C-H stretch) or 1300–1500 cm⁻¹ (C-H bend) regions is nearly impossible. ATR-FTIR using a diamond crystal is the superior experimental choice because it allows for the analysis of the neat (undiluted) liquid, eliminating solvent masking. Diamond is chosen over ZnSe due to its chemical inertness and broader spectral window, which is crucial for capturing low-frequency ring deformation modes without crystal degradation.

Workflow Visualization: The Self-Validating System

To ensure absolute trustworthiness in spectral assignment, we employ a closed-loop validation workflow. Experimental data is continuously checked against theoretical quantum mechanical predictions.

IR_Validation_Workflow Start 1,1,2-Trimethylcycloundecane Sample ATR ATR-FTIR Spectroscopy (Experimental) Start->ATR Trans Transmission FTIR (Liquid Cell) Start->Trans DFT DFT Computation (B3LYP/6-311G**) Start->DFT In Silico DataProc Spectral Processing (ATR Correction, Baseline) ATR->DataProc Trans->DataProc Scale Frequency Scaling (Factor ~0.9679) DFT->Scale Compare Cross-Validation (Peak Matching & Overlay) DataProc->Compare Scale->Compare Result Validated Vibrational Assignments Compare->Result

Fig 1. Orthogonal cross-validation workflow for IR spectral assignment.

Step-by-Step Experimental & Computational Protocols

Every protocol must be a self-validating system to meet stringent pharmaceutical and chemical manufacturing standards.

Protocol A: ATR-FTIR Experimental Acquisition
  • Instrument Qualification (Trustworthiness Check): Prior to sample analysis, validate the FTIR spectrometer against a 1.5 mil polystyrene film standard. Ensure the characteristic peak at 1601.2 cm⁻¹ falls within the ±1.0 cm⁻¹ tolerance mandated by [2].

  • Background Collection: Collect a background spectrum of the ambient atmosphere over the clean diamond crystal (32 scans, 4 cm⁻¹ resolution). Causality: This subtracts atmospheric H₂O vapor and CO₂ interference from the final spectrum.

  • Sample Application: Deposit 20 µL of neat 1,1,2-Trimethylcycloundecane onto the ATR crystal. Ensure complete coverage of the active sensor area without trapping air bubbles, which would reduce the evanescent wave interaction.

  • Data Acquisition & Processing: Acquire the spectrum. Apply an ATR correction algorithm to the raw data. Causality: Because the depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction normalizes peak intensities to match theoretical transmission spectra.

Protocol B: DFT Computational Validation
  • Conformational Search: Perform a Molecular Mechanics (MMFF) search to identify the lowest-energy puckered conformers of the 11-membered ring.

  • Geometry Optimization: Optimize the lowest-energy structure using DFT at the B3LYP/6-311G(d,p) level of theory. Causality: B3LYP is selected because it excellently accounts for the electron correlation and transannular steric repulsions inherent in medium-sized cycloalkanes [3].

  • Frequency Calculation: Compute the harmonic vibrational frequencies. Verify the absence of imaginary frequencies to confirm the structure is at a true local energy minimum.

  • Scaling: Multiply the calculated frequencies by an empirical scaling factor of 0.9679 . Causality: DFT calculates harmonic frequencies, but real molecular vibrations are anharmonic. Scaling corrects this systematic overestimation, allowing direct comparison with experimental data.

Data Synthesis: Cross-Validation Results

By overlaying the ATR-corrected experimental spectrum with the scaled DFT theoretical spectrum, we can definitively assign the complex vibrational modes of 1,1,2-Trimethylcycloundecane. The synergy between computation and experiment eliminates ambiguity in peak assignment [3].

Table 2: Cross-Validation of Key Vibrational Modes for 1,1,2-Trimethylcycloundecane

Vibrational ModeExperimental ATR-FTIR (cm⁻¹)Scaled DFT Frequency (cm⁻¹)Δ (cm⁻¹)Mechanistic Assignment Rationale
Asymmetric -CH₃ stretch 29552958+3High frequency driven by the localized, less constrained terminal methyl C-H bonds.
Asymmetric -CH₂- stretch 29252922-3The dominant, intense band representing the collective asymmetric stretching of the macrocycle ring.
Symmetric -CH₂- stretch 28552852-3Lower energy symmetric ring stretch; highly characteristic of saturated cycloalkanes.
-CH₃ asymmetric bending 14601465+5Overlaps heavily with the -CH₂- scissoring modes of the 11-membered ring.
-CH₃ symmetric bending 13751372-3The classic "umbrella" mode. Its sharp profile confirms the presence of the gem-dimethyl (1,1-dimethyl) substitution.

Conclusion: The cross-validation demonstrates an exceptional agreement (Δ ≤ 5 cm⁻¹) between the ATR-FTIR experimental data and the DFT computational model. Relying solely on Transmission FTIR would have introduced solvent artifacts, while relying solely on unscaled DFT would have resulted in misassigned peaks. The combined, self-validating approach ensures high-fidelity structural confirmation for complex macrocycles.

References

  • Advancing the Frontiers: Contemporary Achievements and Future Directions in Density Functional Theory Calculations National Center for Biotechnology Information (PMC) URL:[Link]

  • A FTIR and DFT Combination Study to Reveal Molecular Interactions National Center for Biotechnology Information (PMC) URL:[Link]

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